1,2-Diphenyl-1H-indole-3-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-diphenylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO/c23-15-19-18-13-7-8-14-20(18)22(17-11-5-2-6-12-17)21(19)16-9-3-1-4-10-16/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWUURYDUFEIQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2C4=CC=CC=C4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067456 | |
| Record name | 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29329-99-5 | |
| Record name | 1,2-Diphenyl-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29329-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diphenyl-1H-indole-3-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029329995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-diphenyl-1H-indole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.042 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIPHENYL-1H-INDOLE-3-CARBALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELC9DKX9SF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 1,2-Diphenyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diphenyl-1H-indole-3-carbaldehyde is an aromatic heterocyclic compound featuring a core indole scaffold substituted with phenyl groups at the 1 and 2 positions and a carbaldehyde group at the 3 position. The indole nucleus is a prevalent motif in numerous biologically active compounds, making its derivatives, such as the title compound, subjects of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, with a focus on data relevant to researchers and drug development professionals.
Chemical and Physical Properties
A summary of the known and predicted chemical and physical properties of this compound is presented in the table below. While experimental data for some properties of this specific molecule are limited in the publicly available literature, data for the parent compound, indole-3-carbaldehyde, and closely related derivatives provide valuable context.
| Property | Value | Source |
| CAS Number | 29329-99-5 | [1] |
| Molecular Formula | C₂₁H₁₅NO | [1] |
| Molecular Weight | 297.35 g/mol | [1] |
| Predicted XlogP | 4.8 | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in polar aprotic solvents like DMSO and DMF.[3][4] Sparingly soluble in aqueous buffers.[4] | Inferred from Indole-3-carbaldehyde |
| Stability | Stable under standard laboratory conditions. The parent indole-3-carbaldehyde is stable for ≥2 years when stored at -20°C.[4] | Inferred from Indole-3-carbaldehyde |
Synthesis and Reactivity
The primary and most effective method for the synthesis of this compound is the Vilsmeier-Haack reaction.[5][6][7] This reaction involves the formylation of an electron-rich aromatic ring, in this case, 1,2-diphenyl-1H-indole, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halide, most commonly phosphorus oxychloride (POCl₃).[7]
The general reactivity of the aldehyde functional group allows for a variety of subsequent chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions to form Schiff bases or other derivatives.[8]
Experimental Protocol: Vilsmeier-Haack Formylation of 1,2-Diphenyl-1H-indole (Adapted from general procedures for indoles)
Materials:
-
1,2-Diphenyl-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and cool the flask to 0 °C in an ice bath. To this, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes.
-
Formylation Reaction: Dissolve 1,2-diphenyl-1H-indole (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice. Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous mixture with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.
Diagram of the Vilsmeier-Haack Reaction Workflow:
Spectral Data
¹H NMR Spectroscopy: The proton NMR spectrum of the parent indole-3-carbaldehyde in DMSO-d₆ shows characteristic peaks for the aldehyde proton (~9.99 ppm), the indole NH proton (~12.2 ppm), and the aromatic protons of the indole ring system between 7.2 and 8.3 ppm. For this compound, additional multiplets corresponding to the protons of the two phenyl groups would be expected in the aromatic region. The ¹H NMR spectrum of the closely related 1-phenyl-1H-indole-3-carbaldehyde in CDCl₃ shows the aldehyde proton at δ 10.14 (s, 1H) and aromatic protons in the range of δ 7.39-8.44 (m).[9]
¹³C NMR Spectroscopy: The carbon NMR spectrum of indole-3-carbaldehyde shows the aldehydic carbon at approximately 185 ppm.[10] The carbons of the indole ring typically appear between 110 and 140 ppm. For this compound, additional signals for the carbons of the two phenyl rings would be present in the aromatic region. The ¹³C NMR spectrum of 1-phenyl-1H-indole-3-carbaldehyde in CDCl₃ shows the aldehyde carbon at δ 184.99 and aromatic carbons in the range of δ 111.12-138.22.[9]
Infrared (IR) Spectroscopy: The IR spectrum of indole-3-carboxaldehyde derivatives is characterized by a strong carbonyl (C=O) stretching vibration typically in the range of 1650-1680 cm⁻¹.[8] Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1450-1600 cm⁻¹ region.
Biological Activity and Signaling Pathways
While specific biological activity data for this compound is scarce, the parent molecule, indole-3-carbaldehyde (I3A), a metabolite of tryptophan, has been shown to possess significant biological activities, primarily through its interaction with the Aryl Hydrocarbon Receptor (AhR).[11]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway: Indole-3-carbaldehyde is a known agonist of the AhR.[11] The AhR is a ligand-activated transcription factor involved in regulating a variety of cellular processes, including immune responses, inflammation, and xenobiotic metabolism. Activation of the AhR by ligands like I3A can lead to the modulation of downstream target genes.
Diagram of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:
NF-κB Signaling Pathway and Anti-inflammatory Potential: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[12][13][14] Indole derivatives have been shown to modulate this pathway, often leading to anti-inflammatory effects.[11] For instance, indole-3-carbinol, a related compound, has been demonstrated to suppress NF-κB activation. It is plausible that this compound could also exhibit anti-inflammatory properties by interfering with the NF-κB signaling cascade.
Diagram of the NF-κB Signaling Pathway Modulation:
Antifungal and Cytotoxic Potential: Various indole derivatives have demonstrated antifungal and cytotoxic activities.[15][16][17][18][19] The presence of the indole core and the reactive aldehyde group in this compound suggests that it may also possess such properties. However, specific studies on this compound are needed to confirm its efficacy and mechanism of action against fungal pathogens and cancer cell lines.
Conclusion
This compound is a synthetically accessible indole derivative with potential for further chemical modification and biological evaluation. While specific experimental data for this compound is limited, its structural similarity to other biologically active indoles suggests it may be a valuable scaffold for the development of new therapeutic agents. Further research is warranted to fully characterize its physicochemical properties, optimize its synthesis, and explore its pharmacological profile, particularly its effects on key signaling pathways such as the AhR and NF-κB pathways. This will provide a more complete understanding of its potential as a lead compound in drug discovery programs.
References
- 1. rsc.org [rsc.org]
- 2. PubChemLite - this compound (C21H15NO) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sioc.ac.cn [sioc.ac.cn]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. rsc.org [rsc.org]
- 10. Indole-3-carboxaldehyde(487-89-8) 13C NMR spectrum [chemicalbook.com]
- 11. The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of NF-κB signaling in macrophages under long-term and second-hit stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antifungal activities of some indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde [mdpi.com]
Technical Guide: Structural Elucidation of 1,2-Diphenyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 1,2-Diphenyl-1H-indole-3-carbaldehyde. Due to the absence of publicly available experimental spectroscopic data for this specific molecule, this guide employs a predictive approach based on the analysis of closely related analogues and established principles of spectroscopic interpretation. The document outlines the probable synthetic route, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), and key structural features. Furthermore, it visualizes the chemical structure, a proposed analytical workflow, and a relevant biological signaling pathway. This guide serves as a valuable resource for researchers interested in the synthesis, characterization, and biological investigation of novel substituted indole-3-carbaldehyde derivatives.
Introduction
Indole-3-carbaldehyde and its derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic molecules with diverse biological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3][4] The introduction of aryl substituents at the N-1 and C-2 positions of the indole scaffold can significantly modulate the molecule's steric and electronic properties, potentially leading to novel pharmacological profiles. This compound is one such derivative with potential biological significance, particularly as a ligand for the Aryl Hydrocarbon Receptor (AhR), a key regulator of cellular responses to environmental stimuli and a target for therapeutic intervention in various diseases.[5][6][7]
This guide focuses on the structural elucidation of this compound, providing a predictive but detailed analysis of its key chemical and spectroscopic characteristics.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties of this compound is presented in the table below.
| Property | Predicted Value | Source |
| Molecular Formula | C₂₁H₁₅NO | PubChem |
| Molecular Weight | 297.35 g/mol | PubChem |
| XLogP3 | 4.8 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Synthesis and Characterization Workflow
The synthesis of this compound can be approached through a multi-step process, followed by rigorous structural characterization. A logical workflow for this process is depicted below.
Caption: Proposed workflow for the synthesis and structural elucidation of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of analogous compounds.
Predicted ¹H NMR Data
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.2 | s | 1H | -CHO |
| ~8.4 | d | 1H | H-4 |
| ~7.2 - 7.6 | m | 13H | Ar-H |
Note: The chemical shifts are estimates based on data from 1-phenyl-1H-indole-3-carbaldehyde and the expected influence of the C-2 phenyl group.
Predicted ¹³C NMR Data
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~185.0 | -CHO |
| ~140 - 120 | Aromatic C |
| ~119.0 | C-3 |
| ~111.0 | C-7 |
Note: These are predicted chemical shift ranges. The exact values will depend on the specific electronic environment.
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1670 | Strong | C=O stretch (aldehyde) |
| ~1600, 1490, 1450 | Medium-Strong | Aromatic C=C stretch |
| ~750, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Predicted Mass Spectrometry Data
| m/z | Ion |
| 297 | [M]⁺ |
| 298 | [M+H]⁺ |
| 319 | [M+Na]⁺ |
| 268 | [M-CHO]⁺ |
Experimental Protocols
The following are proposed experimental protocols for the synthesis and characterization of this compound.
Synthesis of this compound (Vilsmeier-Haack Reaction)
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1,2-diphenylindole (1 equivalent) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the solution by the slow addition of a cold aqueous solution of sodium hydroxide (30%) until the pH is approximately 8-9.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer with KBr pellets or as a thin film on a NaCl plate.
-
Mass Spectrometry (MS): Acquire the mass spectrum using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode.
Potential Biological Signaling Pathway
Indole derivatives are known to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses, xenobiotic metabolism, and cell differentiation. The binding of a ligand, such as an indole derivative, to AhR initiates a signaling cascade that leads to the transcription of target genes.
Caption: Proposed activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by this compound.
Conclusion
This technical guide provides a predictive yet comprehensive framework for the structural elucidation of this compound. While direct experimental data is currently unavailable, the presented information, based on sound chemical principles and analysis of analogous structures, offers valuable insights for researchers. The proposed synthetic and analytical protocols, along with the visualization of its potential biological activity, aim to facilitate further investigation into this and other novel indole derivatives for applications in medicinal chemistry and drug discovery. It is imperative that future work focuses on the actual synthesis and characterization of this compound to validate and expand upon the predictive data presented herein.
References
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gut microbiome-derived indole-3-carboxaldehyde regulates stress vulnerability in chronic restraint stress by activating aryl hydrocarbon receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Analysis of 1,2-Diphenyl-1H-indole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for 1,2-Diphenyl-1H-indole-3-carbaldehyde. Due to the limited availability of experimental data for this specific compound in published literature, this document also includes predicted mass spectrometry data and, for comparative purposes, experimental spectroscopic data for the closely related analogue, 1-phenyl-1H-indole-3-carbaldehyde. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel indole derivatives in drug discovery and development.
Introduction
This compound is a complex heterocyclic compound featuring a core indole structure substituted with two phenyl groups at positions 1 and 2, and a carbaldehyde group at position 3. The unique substitution pattern of this molecule is of significant interest in medicinal chemistry due to the potential for diverse biological activities. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this and similar molecules. This guide summarizes the key spectroscopic data pertinent to its structural elucidation.
Spectroscopic Data
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts [1]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 298.12264 | 169.8 |
| [M+Na]⁺ | 320.10458 | 180.0 |
| [M-H]⁻ | 296.10808 | 179.9 |
| [M+NH₄]⁺ | 315.14918 | 186.1 |
| [M+K]⁺ | 336.07852 | 172.8 |
| [M+H-H₂O]⁺ | 280.11262 | 160.4 |
| [M+HCOO]⁻ | 342.11356 | 194.0 |
| [M+CH₃COO]⁻ | 356.12921 | 182.4 |
Source: PubChemLite. Predicted using CCSbase.[1]
For comparative analysis, the experimental spectroscopic data for the structurally related compound, 1-phenyl-1H-indole-3-carbaldehyde, is presented below. This compound lacks the phenyl group at the C2 position of the indole ring.
Table 2: ¹H NMR Spectroscopic Data for 1-Phenyl-1H-indole-3-carbaldehyde
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 10.14 | s | 1H, -CHO | |
| 8.44 | d | 7.2 | 1H, Ar-H |
| 7.94 | s | 1H, Ar-H | |
| 7.65 – 7.59 | m | 2H, Ar-H | |
| 7.57 – 7.51 | m | 4H, Ar-H | |
| 7.39 | pd | 7.1, 1.1 | 2H, Ar-H |
Solvent: CDCl₃, Frequency: 400 MHz
Table 3: ¹³C NMR Spectroscopic Data for 1-Phenyl-1H-indole-3-carbaldehyde
| Chemical Shift (δ) ppm | Assignment |
| 184.99 | -CHO |
| 138.22 | Ar-C |
| 137.51 | Ar-C |
| 130.02 | Ar-C |
| 128.32 | Ar-C |
| 125.59 | Ar-C |
| 124.87 | Ar-C |
| 124.64 | Ar-C |
| 123.49 | Ar-C |
| 122.27 | Ar-C |
| 119.73 | Ar-C |
| 111.12 | Ar-C |
Solvent: CDCl₃, Frequency: 101 MHz
Table 4: Mass Spectrometry Data for 1-Phenyl-1H-indole-3-carbaldehyde
| Technique | Ion | m/z |
| ESI-MS | [M+H]⁺ | 222 |
Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data of this compound are not available. However, the following are general methodologies for the spectroscopic techniques discussed.
-
¹H and ¹³C NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
Electrospray Ionization (ESI-MS): This technique is suitable for polar and thermally labile molecules. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer. The data is acquired in either positive or negative ion mode to observe protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, respectively.
-
Fourier-Transform Infrared (FT-IR): The IR spectrum is typically recorded using a KBr pellet or as a thin film on a salt plate. The spectrum provides information about the functional groups present in the molecule. For this compound, characteristic peaks would be expected for the aldehyde C=O stretch (around 1650-1700 cm⁻¹), C-H stretches of the aromatic rings, and C-N stretching vibrations.
Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic characterization of a synthesized compound like this compound is illustrated in the following diagram.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a target compound.
Conclusion
The spectroscopic characterization of this compound is essential for its definitive identification and for ensuring its purity in research and development settings. While experimental ¹H NMR, ¹³C NMR, and IR data for this specific molecule are currently scarce in the public domain, the predicted mass spectrometry data provides a solid foundation for its detection. The provided experimental data for the closely related 1-phenyl-1H-indole-3-carbaldehyde serves as a valuable reference for researchers working with similar scaffolds. Further research is warranted to fully elucidate the experimental spectroscopic profile of this compound.
References
An In-Depth Technical Guide to the Synthesis of 1,2-Diphenyl-1H-indole-3-carbaldehyde from 1,2-diphenylindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,2-Diphenyl-1H-indole-3-carbaldehyde from 1,2-diphenylindole, primarily focusing on the Vilsmeier-Haack reaction. This well-established formylation method is a cornerstone in the synthesis of indole-3-carboxaldehyde derivatives, which are pivotal intermediates in the development of numerous biologically active compounds and pharmaceuticals.
Reaction Overview: The Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction introduces a formyl group (-CHO) onto the indole ring, typically at the C3 position, which possesses the highest electron density.[1]
The process involves two key stages:
-
Formation of the Vilsmeier Reagent: A substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with an acid chloride, typically phosphorus oxychloride (POCl₃), to form a chloroiminium salt known as the Vilsmeier reagent.[1][2]
-
Electrophilic Aromatic Substitution: The electron-rich indole nucleus attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium intermediate. Subsequent hydrolysis of this intermediate during aqueous workup yields the desired aldehyde.[1][2]
Quantitative Data Summary
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 1,2-diphenylindole | 1.0 | molar equivalent | Starting material |
| Phosphorus oxychloride (POCl₃) | 1.1 - 1.5 | molar equivalent | Used to generate the Vilsmeier reagent |
| N,N-Dimethylformamide (DMF) | Solvent & Reagent | - | Should be anhydrous |
| Reaction Conditions | |||
| Temperature | 0 to 90 | °C | Initial cooling, followed by heating |
| Reaction Time | 2 - 8 | hours | Dependent on reaction progress |
| Product | |||
| This compound | Expected High | % Yield | Yields for similar indole formylations are often high |
Detailed Experimental Protocol
This protocol is a comprehensive guide for the synthesis of this compound based on established Vilsmeier-Haack formylation procedures for indoles.[3][4]
Materials:
-
1,2-diphenylindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated sodium carbonate solution
-
Ice
-
Water, deionized
-
Ethyl acetate (for extraction)
-
Hexane (for recrystallization/purification)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Heating mantle or oil bath
-
Reflux condenser
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. Maintain the temperature between 0 and 5 °C during the addition. After the complete addition of POCl₃, stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.[4]
-
Formylation Reaction: In a separate flask, dissolve 1,2-diphenylindole in a minimal amount of anhydrous DMF. At 0-5 °C, slowly add the solution of 1,2-diphenylindole to the freshly prepared Vilsmeier reagent with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[4] Subsequently, heat the reaction mixture to reflux (typically around 85-90 °C) and maintain this temperature for 5-8 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Workup and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice. Stir the mixture until the ice has completely melted. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the mixture is alkaline (pH > 8). A solid precipitate of the crude product should form.[4]
-
Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with ample deionized water to remove any inorganic salts. Dry the crude product under vacuum. For further purification, the crude this compound can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane.
Characterization:
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
¹H NMR: Expected signals would include aromatic protons from the three phenyl rings and a characteristic singlet for the aldehyde proton. For comparison, the aldehyde proton in indole-3-carbaldehyde appears around 9.94 ppm.[3][5]
-
¹³C NMR: The spectrum should show the characteristic signal for the aldehyde carbonyl carbon, in addition to the signals for the aromatic carbons.
-
IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group is expected.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Visualizing the Process
Diagram 1: Chemical Reaction Pathway
Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent | TCI AMERICA [tcichemicals.com]
- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Vilsmeier-Haack Formylation of 1,2-Diphenylindole
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Vilsmeier-Haack reaction for the formylation of 1,2-diphenylindole, a key transformation for synthesizing valuable chemical intermediates. The document details the reaction mechanism, experimental protocols, and relevant quantitative data, presented in a format tailored for chemical research and development professionals.
Core Reaction and Significance
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] When applied to indole derivatives, it facilitates the introduction of a formyl (-CHO) group, typically at the highly nucleophilic C3 position.[2] This transformation is of significant interest as the resulting indole-3-carboxaldehyde scaffold is a crucial intermediate in the synthesis of numerous biologically active molecules and pharmaceuticals.[2][4][5]
The specific reaction discussed herein is the formylation of 1,2-diphenylindole to produce 1,2-diphenylindole-3-carboxaldehyde. The reaction proceeds through the formation of an electrophilic chloroiminium salt, known as the Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][6][7]
Reaction Mechanism
The mechanism of the Vilsmeier-Haack formylation of 1,2-diphenylindole can be delineated in four primary stages:
Stage 1: Formation of the Vilsmeier Reagent The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of N,N-dimethylformamide (DMF) on phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to yield the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.[6][7][8][9]
Stage 2: Electrophilic Aromatic Substitution The indole ring is an electron-rich heterocycle. The lone pair of electrons on the nitrogen atom enhances the electron density of the five-membered ring, making it highly susceptible to electrophilic attack.[10] The C3 position is the most electronically favored site for electrophilic substitution.[11][12] Attack at C3 results in a carbocation intermediate where the aromaticity of the fused benzene ring is preserved, leading to greater stability compared to an attack at the C2 position.[13] The electron-rich C3 of 1,2-diphenylindole attacks the electrophilic carbon of the Vilsmeier reagent.
Stage 3: Formation of the Iminium Intermediate Following the electrophilic attack, a proton is abstracted from the C3 position, restoring the aromaticity of the indole core. This leads to an α-chloro amine intermediate which subsequently eliminates a chloride ion to form a stable iminium salt.[1][8]
Stage 4: Hydrolysis The final product, 1,2-diphenylindole-3-carboxaldehyde, is obtained upon aqueous work-up. The iminium salt is hydrolyzed, releasing the aldehyde and a protonated dimethylamine byproduct.[6][8]
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation | Semantic Scholar [semanticscholar.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. name-reaction.com [name-reaction.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. homework.study.com [homework.study.com]
Physical characteristics of 1,2-Diphenyl-1H-indole-3-carbaldehyde (melting point, solubility)
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the physical characteristics, specifically the melting point and solubility, of the chemical compound 1,2-Diphenyl-1H-indole-3-carbaldehyde (CAS No. 29329-99-5).
Important Note: Following a comprehensive search of available scientific literature and chemical databases, no specific experimental data for the melting point or solubility of this compound could be located. While the compound is listed by several chemical suppliers, its physical properties do not appear to be published in readily accessible sources.
As a point of reference for researchers, this guide provides the available physical characteristic data for the parent compound, Indole-3-carbaldehyde (also known as Indole-3-carboxaldehyde, CAS No. 487-89-8). It is crucial to emphasize that these values are not for this compound and should be used with caution as the addition of two phenyl groups will significantly alter the physical properties.
Reference Data: Physical Characteristics of Indole-3-carbaldehyde
| Property | Value | Solvents/Conditions |
| Melting Point | 193-198 °C | |
| Solubility | Insoluble | Water |
Experimental Protocols
The following are generalized experimental protocols for the determination of the melting point and solubility of a solid organic compound like this compound.
Determination of Melting Point (Capillary Method)
This method is a standard technique for determining the melting point of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
-
Heating medium (e.g., mineral oil for Thiele tube)
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline sample is finely powdered using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is obtained.
-
Apparatus Setup:
-
Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or wire, with the sample aligned with the thermometer bulb. The assembly is then placed in the Thiele tube containing a heating oil.
-
Digital Apparatus: The capillary tube is inserted into the heating block of the instrument.
-
-
Heating: The heating medium is heated gently and at a steady rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
Reporting: The melting point is reported as a range of these two temperatures. A pure substance typically has a sharp melting range of 1-2 °C.
Determination of Solubility (Qualitative)
This protocol provides a method for qualitatively assessing the solubility of a compound in various solvents.
Apparatus:
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
-
A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
Procedure:
-
Sample Addition: Approximately 10-20 mg of the solid compound is placed into a clean, dry test tube.
-
Solvent Addition: About 1 mL of the chosen solvent is added to the test tube.
-
Mixing: The mixture is agitated vigorously for 1-2 minutes. A vortex mixer can be used for thorough mixing.
-
Observation: The sample is observed to determine if it has completely dissolved.
-
Soluble: The solid completely disappears, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Heating (Optional): If the compound is insoluble at room temperature, the test tube can be gently warmed to see if solubility increases with temperature. Any changes upon cooling should also be noted.
-
Reporting: The solubility is reported for each solvent tested (e.g., "soluble in dichloromethane," "insoluble in water").
Workflow for Physical Characterization
The following diagram illustrates a general workflow for the physical characterization of a newly synthesized or uncharacterized chemical compound.
The Synthesis of Indole-3-Carbaldehyde: A Journey Through Discovery and Chemical Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-carbaldehyde, a pivotal heterocyclic aldehyde, holds a significant position in the landscape of organic chemistry and drug discovery. Its indole core is a privileged scaffold found in a vast array of biologically active natural products and synthetic pharmaceuticals. As a versatile synthetic intermediate, indole-3-carbaldehyde serves as a crucial building block for the construction of complex molecular architectures with diverse therapeutic applications, including anti-cancer, anti-inflammatory, and anti-viral agents. This technical guide provides a comprehensive overview of the discovery and historical evolution of the key synthetic methods for indole-3-carbaldehyde, presenting detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in its synthesis and application.
The Vilsmeier-Haack Reaction: A Cornerstone of Indole Formylation
The Vilsmeier-Haack reaction stands as one of the most reliable and widely employed methods for the synthesis of indole-3-carbaldehyde. Historically, it has provided an efficient route for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a phosphorus halide like phosphorus oxychloride (POCl₃).[1] This electrophilic species then attacks the electron-rich C3 position of the indole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.[1] The preferential attack at the 3-position is a consequence of the higher electron density at this location within the indole ring.[1]
Quantitative Data
| Reagents/Conditions | Molar Ratio (Indole:POCl₃:DMF) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Indole, POCl₃, DMF | 1 : 1.1 : (solvent) | 0-10, then 35 | ~2 hours | 97 | 2 |
| Substituted Indole, POCl₃, DMF | 1 : 2.86 : (solvent) | <5, then 75 | 10 hours | Varies | 3 |
| Indole, POCl₃, DMF | 1 : 1.1 : (solvent) | 0-5, then reflux (85-90) | 5-9 hours | 88-96 | 4 |
Experimental Protocol
Materials:
-
Indole (100 g, 0.85 mol)
-
N,N-Dimethylformamide (DMF) (388 mL total)
-
Phosphorus oxychloride (POCl₃) (86 mL, 0.94 mol)
-
Crushed ice
-
Sodium hydroxide (NaOH) solution (375 g in 1 L of water)
-
Ethanol (for recrystallization, optional)
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a drying tube, and a dropping funnel, 288 mL of DMF is placed.
-
The flask is cooled in an ice-salt bath for 30 minutes.
-
Phosphorus oxychloride (86 mL) is added dropwise to the cooled DMF over 30 minutes with continuous stirring, maintaining the temperature below 10°C. A pinkish color may be observed.
-
A solution of indole (100 g) in 100 mL of DMF is prepared.
-
This indole solution is added dropwise to the Vilsmeier reagent over 1 hour, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, the dropping funnel is replaced with a thermometer, and the reaction mixture is warmed to 35°C and stirred for 1 hour, or until an opaque, canary-yellow paste forms.
-
300 g of crushed ice is carefully added to the reaction paste with stirring, which should result in a clear, cherry-red solution.
-
This solution is transferred to a larger flask containing 200 g of crushed ice.
-
The sodium hydroxide solution is slowly added to the acidic solution with efficient stirring to make it basic, causing the product to precipitate.
-
The mixture is diluted with hot water and then cooled.
-
The solid product is collected by filtration and washed with cold water.
-
The crude product is resuspended in 1 L of water to dissolve inorganic salts, filtered again, and washed with three 300-mL portions of water.
-
The product is air-dried to yield approximately 120 g (97%) of indole-3-carboxaldehyde with a melting point of 196–197°C.[1] For further purification, recrystallization from ethanol can be performed.[1]
Reaction Mechanism
Vilsmeier-Haack reaction workflow for indole-3-carbaldehyde synthesis.
The Reimer-Tiemann Reaction: An Early Method for Indole Formylation
The Reimer-Tiemann reaction, first reported by Karl Reimer and Ferdinand Tiemann in 1876, is another classic method for the ortho-formylation of phenols and other electron-rich aromatic compounds, including indoles.[5] This reaction typically employs chloroform in a basic solution.[5] The active electrophile is dichlorocarbene (:CCl₂), which is generated in situ from chloroform by the action of the base.[6] The dichlorocarbene then attacks the indole ring, preferentially at the electron-rich C3 position, to form an intermediate that, upon hydrolysis, yields indole-3-carbaldehyde.[7] While historically significant as one of the first methods used to prepare indole-3-aldehyde, the Reimer-Tiemann reaction is often associated with lower yields compared to the Vilsmeier-Haack reaction.[7][8]
Historical Context
The application of the Reimer-Tiemann reaction to indole for the synthesis of indole-3-carboxaldehyde was first reported by Ellinger.[7] This method was later improved upon by Boyd and Robson.[7]
Reaction Mechanism
General mechanism of the Reimer-Tiemann reaction on indole.
A detailed, modern experimental protocol with specific quantitative data for the synthesis of indole-3-carbaldehyde using the Reimer-Tiemann reaction is not as readily available in the contemporary literature as for the Vilsmeier-Haack reaction, likely due to the generally lower yields and the prevalence of the latter method.
Other Synthetic Approaches
Several other methods have been reported for the synthesis of indole-3-carbaldehyde, although they are generally less common than the Vilsmeier-Haack reaction.
Grignard Reaction
The formylation of indole can also be achieved using a Grignard reagent. This method typically involves the reaction of indolylmagnesium halide (formed by reacting indole with a Grignard reagent such as ethylmagnesium bromide) with a formylating agent like ethyl formate.
General Reaction Scheme: Indole + R-MgX → Indolyl-MgX + R-H Indolyl-MgX + H-COOR' → Indole-3-carbaldehyde
Detailed experimental protocols and specific yield data for this method applied to indole-3-carbaldehyde are less frequently reported in standard organic synthesis literature compared to the Vilsmeier-Haack reaction.
Sommelet Reaction
The Sommelet reaction provides a route to aldehydes from the corresponding halides via a hexaminium salt. In the context of indole-3-carbaldehyde synthesis, this reaction is typically applied to gramine (3-(dimethylaminomethyl)indole). Gramine is first converted to its quaternary ammonium salt, which is then treated with hexamine to afford the aldehyde.
General Reaction Scheme: Gramine → Gramine Methiodide Gramine Methiodide + Hexamethylenetetramine → Indole-3-carbaldehyde
Duff Reaction
The Duff reaction is a formylation method for activated aromatic compounds, particularly phenols, using hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium, typically glycerol and boric acid or sulfuric acid. While it can be applied to indoles, it is generally considered less efficient for this substrate class compared to the Vilsmeier-Haack reaction.[9]
General Reaction Scheme: Indole + Hexamethylenetetramine --(Acid)--> Indole-3-carbaldehyde
Conclusion
The synthesis of indole-3-carbaldehyde has a rich history, with several key methods developed over the past century. The Vilsmeier-Haack reaction has emerged as the most prominent and efficient method, offering high yields and operational simplicity. While the Reimer-Tiemann reaction holds historical importance as an early method, its application is often limited by lower yields. Other methods, such as the Grignard, Sommelet, and Duff reactions, provide alternative synthetic routes, though they are less commonly employed for this specific transformation. The choice of synthetic method will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity. This guide provides a foundational understanding of the primary synthetic pathways to this versatile and valuable chemical intermediate, empowering researchers in their endeavors in medicinal chemistry and drug development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Theoretical and Computational Analysis of 1,2-Diphenyl-1H-indole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and computational overview of 1,2-Diphenyl-1H-indole-3-carbaldehyde, a substituted indole derivative with potential applications in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly available literature, this document outlines the established methodologies for its synthesis, characterization, and in-silico analysis based on studies of closely related indole-3-carbaldehyde analogs. The guide details theoretical frameworks for understanding its structural, electronic, and spectroscopic properties through Density Functional Theory (DFT) and other computational methods. Furthermore, it presents a workflow for evaluating its potential as a bioactive agent using molecular docking simulations. This document is intended to serve as a foundational resource for researchers initiating studies on this specific molecule or similar N- and C2-substituted indoles.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Substitution at the N-1 and C-2 positions of the indole ring, as in this compound, can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. The presence of the carbaldehyde group at the C-3 position offers a reactive handle for further synthetic modifications, making it a versatile intermediate for the development of novel therapeutic agents and functional materials.[3]
This guide focuses on the theoretical and computational approaches to elucidate the properties of this compound (Figure 1).
Molecular Structure:
References
An In-depth Technical Guide to the Stability and Degradation Profile of 1,2-Diphenyl-1H-indole-3-carbaldehyde
Introduction
Indole and its derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1] The stability of these compounds is a critical parameter influencing their shelf-life, efficacy, and safety. 1,2-Diphenyl-1H-indole-3-carbaldehyde, a substituted indole, possesses functional groups that are susceptible to various degradation pathways. The indole ring itself is prone to oxidation, while the aldehyde group can be readily oxidized.[2][3] Furthermore, the overall structure may be sensitive to hydrolysis, heat, and light.
This technical guide provides a comprehensive overview of the potential stability and degradation profile of this compound. It outlines the factors influencing its stability, proposes likely degradation pathways, and furnishes detailed experimental protocols for conducting forced degradation studies and developing a stability-indicating analytical method.
Factors Influencing Stability
The stability of indole-containing compounds is primarily influenced by environmental factors such as pH, light, temperature, and the presence of oxidizing agents.[2]
-
Oxidation: The electron-rich pyrrole ring of the indole nucleus is highly susceptible to oxidation.[2] This can be initiated by atmospheric oxygen, peroxides, or metallic ions. Oxidation often leads to the formation of colored degradation products, with solutions potentially turning yellow, pink, or red.[2]
-
pH (Hydrolysis): Extreme pH conditions can catalyze the degradation of indole derivatives. While the indole ring itself is relatively stable to hydrolysis, substituents can be more labile.
-
Photodegradation: Many indole derivatives are highly sensitive to UV and visible light, which can induce complex photochemical reactions, leading to a multitude of degradation products.[2][4] Storing solutions in amber vials is a common protective measure.[2]
-
Temperature: Elevated temperatures can accelerate oxidative and hydrolytic degradation processes, following the principles of chemical kinetics.
Proposed Degradation Profile
Based on the structure of this compound and known degradation patterns of related compounds, the following degradation pathways are proposed.
Oxidative Degradation
Oxidative stress is likely the most significant degradation pathway. The primary sites of oxidation are the C2-C3 double bond of the indole ring and the C3-aldehyde group.
-
Pathway A: Oxidation of the aldehyde to the corresponding carboxylic acid (1,2-Diphenyl-1H-indole-3-carboxylic acid).
-
Pathway B: Hydroxylation at the C2 position to form an oxindole derivative.[5]
-
Pathway C: Further oxidation of the oxindole intermediate can lead to the formation of an isatin-like structure (1,2-Diphenyl-1H-indole-2,3-dione) via ring-opening and re-closure, a common degradation pathway for indoles.[5][6]
Hydrolytic Degradation
Under strong acidic or basic conditions, degradation may occur, although the core indole structure is generally robust. The specific impact would need experimental evaluation.
Photodegradation
Exposure to light, particularly UV radiation, is expected to cause significant degradation.[2] The mechanism is likely to involve radical species and may lead to complex polymerization or fragmentation products.
Quantitative Data Summary (Exemplar)
The following table presents hypothetical quantitative data from a forced degradation study. This data is illustrative and serves as a potential outcome for experimental work.
| Stress Condition | Parameters | % Degradation (Hypothetical) | Proposed Major Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 24h | 5-10% | Parent compound largely stable |
| Base Hydrolysis | 0.1 M NaOH, 80°C, 24h | 10-15% | Potential hydrolysis of substituents |
| Oxidation | 6% H₂O₂, RT, 24h | 30-50% | 1,2-Diphenyl-1H-indole-3-carboxylic acid; 1,2-Diphenylindolin-2-one (Oxindole derivative) |
| Thermal Degradation | Solid state, 100°C, 48h | < 5% | Minor oxidative products |
| Photodegradation | 1.2 million lux hours (Vis) & 200 watt hours/m² (UV) | 25-40% | Complex mixture of unspecified photoproducts |
Visualized Pathways and Workflows
Experimental Protocols
Protocol for Forced Degradation Study
This protocol is a general guideline and should be optimized for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Heat at 80°C. Withdraw samples at appropriate time intervals.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Keep at room temperature or heat at 80°C. Withdraw samples at appropriate time intervals.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Keep in the dark at room temperature. Withdraw samples at appropriate time intervals.
-
Thermal Degradation: Place a known quantity of the solid compound in a controlled temperature oven (e.g., 100°C). Sample at various time points, dissolve in solvent, and analyze.
-
Photostability Testing: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Use a control sample stored in the dark.
-
Sample Treatment: Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.
Protocol for Stability-Indicating HPLC Method
A validated stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[7]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).[2]
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient Elution:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 40% B
-
26-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of the parent compound (e.g., 254 nm and 310 nm). A DAD is preferred to assess peak purity.
-
-
Method Validation: The method must be validated according to ICH guidelines, including specificity (peak purity analysis of stressed samples), linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Recommended Storage and Handling
To ensure the integrity of this compound, the following storage and handling procedures are recommended based on the general stability of indole compounds:
-
Solid Material: Store in a tightly sealed container, protected from light, in a cool, dry place.
-
Solutions: For maximum stability, solutions should be prepared fresh.[2] For short-term storage, use amber vials and refrigerate at 2-8°C.[2] For long-term storage, prepare aliquots in an anhydrous solvent like DMSO, purge with an inert gas (argon or nitrogen), and store at -20°C or -80°C.[2] The addition of an antioxidant may be considered for solutions prone to oxidation.[2]
Conclusion
While this compound is a structurally robust molecule, its indole nucleus and aldehyde functional group predispose it to degradation, primarily through oxidative and photolytic pathways. A comprehensive stability assessment requires conducting forced degradation studies under various stress conditions. The development and validation of a stability-indicating HPLC method are paramount for accurately separating and quantifying the parent compound from any potential degradation products, ensuring the quality, safety, and efficacy of any formulation containing this molecule. The protocols and predictive data in this guide serve as a foundational resource for initiating such studies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. [Oxidation of indole and its derivatives by heme-independent chloroperoxidases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. ijsdr.org [ijsdr.org]
Unlocking the Therapeutic Potential of Substituted Indole-3-Carbaldehydes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural and synthetic bioactive compounds. Among its derivatives, substituted indole-3-carbaldehydes have emerged as a versatile scaffold, demonstrating a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the current research, focusing on the anticancer, antimicrobial, anti-inflammatory, and antioxidant properties of these promising compounds. This document is intended to serve as a valuable resource, offering quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to facilitate further investigation and drug development.
Anticancer Activities
Substituted indole-3-carbaldehydes have shown significant potential as anticancer agents by targeting various hallmarks of cancer. Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell cycle progression, and interference with crucial signaling pathways.
Quantitative Anticancer Data
The cytotoxic effects of various substituted indole-3-carbaldehyde derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these studies. A lower IC50 value indicates greater potency.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-based Sulfonohydrazide | |||
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [1] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [1] |
| Indole-based Thiosemicarbazones | [2] | ||
| Compound 3d (R = propyl) | Various | 0.9 (antimycobacterial) | [2] |
| Compound 3q (R = 4-nitrobenzyl) | Various | 1.9 (antimycobacterial) | [2] |
| Indole-based Chalcones | |||
| 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-1 | 8.1 ± 0.2 µg/mL | [3] |
| 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-2 | 9.5 ± 0.8 µg/mL | [3] |
| Pyrazole-Indole Hybrids | |||
| 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (7a) | HepG2 (Liver) | 6.1 ± 1.9 | |
| 5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide (7b) | HepG2 (Liver) | 7.9 ± 1.9 |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Culture cancer cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Treat the cells with various concentrations of the compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).[6]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Flow cytometry with propidium iodide (PI) staining is a technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8][9]
Principle: Propidium iodide is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.[10]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to reach 60-70% confluency.
-
Treat the cells with the test compound at various concentrations for a predetermined time (e.g., 24 or 48 hours).[8]
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.[8]
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).
-
Incubate in the dark at room temperature for 30 minutes.[8]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.[8]
-
Generate histograms to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Experimental workflow for the discovery and characterization of anticancer indole-3-carbaldehydes.
Antimicrobial Activities
Substituted indole-3-carbaldehydes have demonstrated promising activity against a range of pathogenic bacteria and fungi, including drug-resistant strains. Their mode of action often involves the disruption of microbial membranes and inhibition of essential cellular processes.[11][12]
Quantitative Antimicrobial Data
The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Indole-3-aldehyde Hydrazide/Hydrazones | [13] | ||
| Compound 1a-1j | Staphylococcus aureus (MRSA) | 6.25 | [13] |
| Compound 1a-1j | Staphylococcus aureus | 6.25 | [13] |
| Compound 1a-1j | Escherichia coli | 50 | [13] |
| Compound 1a-1j | Bacillus subtilis | 6.25 - 25 | [13] |
| Compound 1a-1j | Candida albicans | 3.125 - 50 | [13] |
| Indole-3-carbaldehyde Semicarbazones | [14] | ||
| Compound 1 (5-bromo) | Staphylococcus aureus | 100 | [14] |
| Compound 2 (5-chloro) | Staphylococcus aureus | 150 | [14] |
| Compound 1 (5-bromo) | Bacillus subtilis | 100 | [14] |
| Compound 2 (5-chloro) | Bacillus subtilis | 150 | [14] |
| Indole derivatives with 1,2,4-triazole, 1,3,4-thiadiazole | [15] | ||
| Compounds 1b, 2b-d, 3b-d | Candida albicans | 3.125 | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by testing serial dilutions of the agent in a liquid medium.
Protocol:
-
Preparation of Inoculum:
-
Culture the microbial strain overnight on an appropriate agar medium.
-
Prepare a suspension of the microorganism in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Anti-inflammatory Activities
Indole-3-carbaldehyde and its derivatives have been shown to possess significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB and NLRP3 inflammasome pathways.[16][17]
Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[18] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes.[19] Indole-3-carbaldehyde derivatives can inhibit this process.[19]
Caption: Inhibition of the NF-κB signaling pathway by substituted indole-3-carbaldehydes.
Recent studies have shown that indole-3-carboxaldehyde can alleviate inflammation by activating the Aryl Hydrocarbon Receptor (AhR), which in turn inhibits the production of reactive oxygen species (ROS) and prevents the activation of the NLRP3 inflammasome.[16] The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and release of pro-inflammatory cytokines like IL-1β.[20][21]
Caption: Indole-3-carboxaldehyde activates the AhR pathway to inhibit ROS production and subsequent NLRP3 inflammasome activation.
Antioxidant Activities
Many substituted indole-3-carbaldehydes exhibit potent antioxidant activity, which is their ability to neutralize harmful free radicals and reduce oxidative stress. This property is crucial as oxidative stress is implicated in numerous diseases.
Quantitative Antioxidant Data
The antioxidant potential is often assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the lipid peroxidation (LPO) inhibition assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals or inhibit 50% of lipid peroxidation.
| Compound ID | DPPH Radical Scavenging IC50 (µM/mL) | Lipid Peroxidation Inhibition IC50 (µM/mL) |
| 3 | 121 ± 0.5 | 70 ± 0.7 |
| 4 | 159 ± 0.4 | 75 ± 0.4 |
| 5a | 18 ± 0.1 | 24 ± 0.3 |
| 5b | 21 ± 0.2 | 29 ± 0.8 |
| 5c | 109 ± 0.5 | 118 ± 0.1 |
Experimental Protocol: DPPH Radical Scavenging Assay
Principle: This assay measures the ability of a compound to scavenge the stable free radical DPPH. In the presence of an antioxidant, the purple-colored DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Prepare serial dilutions of the test compounds.
-
-
Reaction Mixture:
-
Add a specific volume of the DPPH solution to each concentration of the test compound.
-
-
Incubation:
-
Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Absorbance Measurement:
-
Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
-
Conclusion
Substituted indole-3-carbaldehydes represent a highly promising class of compounds with a diverse range of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents warrants further investigation. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this versatile chemical scaffold. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as on elucidating their detailed mechanisms of action in various disease models.
References
- 1. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
Methodological & Application
Experimental protocol for the synthesis of 1,2-Diphenyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the multi-step synthesis of 1,2-Diphenyl-1H-indole-3-carbaldehyde, a valuable scaffold in medicinal chemistry and materials science. The synthesis is accomplished in three sequential stages: the Fischer indole synthesis of 2-phenylindole, a copper-catalyzed N-arylation to form 1,2-diphenyl-1H-indole, and a final Vilsmeier-Haack formylation to introduce the carbaldehyde group at the C3 position. This protocol offers detailed methodologies, reagent specifications, and purification techniques for each step, ensuring reproducibility for researchers in organic synthesis and drug discovery.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds widely found in bioactive natural products and pharmaceuticals. The this compound moiety serves as a crucial intermediate for the development of novel therapeutic agents and functional organic materials. The synthetic pathway detailed herein employs classical and modern organic reactions to afford the target compound with good overall yield.
Overall Reaction Scheme
Experimental Protocols
Step 1: Synthesis of 2-Phenyl-1H-indole via Fischer Indole Synthesis
This procedure is adapted from the classical Fischer indole synthesis, which involves the acid-catalyzed cyclization of a phenylhydrazone.[1][2][3][4]
Methodology:
-
Formation of Acetophenone Phenylhydrazone: In a round-bottom flask, combine acetophenone (1.0 eq), phenylhydrazine (1.0 eq), and ethanol. Add a catalytic amount of glacial acetic acid and reflux the mixture for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature and then in an ice bath to induce crystallization. Collect the acetophenone phenylhydrazone precipitate by filtration, wash with cold ethanol, and dry under vacuum.[5]
-
Cyclization: In a separate flask, place the dried acetophenone phenylhydrazone (1.0 eq) and anhydrous zinc chloride (4-5 eq).[5] Heat the mixture in an oil bath to 170-180°C with vigorous stirring for 15-20 minutes. The mixture will become a viscous liquid.
-
Work-up and Purification: Cool the reaction mixture and add a dilute solution of hydrochloric acid to dissolve the zinc chloride. The crude 2-phenylindole will precipitate. Collect the solid by filtration and wash thoroughly with water. Recrystallize the crude product from ethanol to obtain pure 2-phenyl-1H-indole as a solid.
Quantitative Data:
| Reagent/Product | Molar Mass ( g/mol ) | Molar Ratio | Typical Yield (%) | Melting Point (°C) |
| Acetophenone | 120.15 | 1.0 | - | - |
| Phenylhydrazine | 108.14 | 1.0 | - | - |
| 2-Phenyl-1H-indole | 193.25 | - | 70-80 | 188-190 |
Step 2: Synthesis of 1,2-Diphenyl-1H-indole via Copper-Catalyzed N-Arylation
This step utilizes a copper-catalyzed cross-coupling reaction to form the N-phenyl bond.[6][7]
Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-phenyl-1H-indole (1.0 eq), copper(I) iodide (CuI, 0.05 eq), and potassium phosphate (K₃PO₄, 2.1 eq). Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Add anhydrous toluene as the solvent, followed by iodobenzene (1.2 eq) and trans-1,2-cyclohexanediamine (0.2 eq) as the ligand via syringe.
-
Reaction: Heat the reaction mixture at 110°C for 24-48 hours, monitoring the progress by TLC.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1,2-diphenyl-1H-indole.
Quantitative Data:
| Reagent/Product | Molar Mass ( g/mol ) | Molar Ratio | Typical Yield (%) | Physical State |
| 2-Phenyl-1H-indole | 193.25 | 1.0 | - | Solid |
| Iodobenzene | 204.01 | 1.2 | - | Liquid |
| Copper(I) Iodide | 190.45 | 0.05 | - | Solid |
| 1,2-Diphenyl-1H-indole | 269.34 | - | 70-85 | Solid |
Step 3: Synthesis of this compound via Vilsmeier-Haack Reaction
The final step introduces a formyl group at the electron-rich C3 position of the indole ring.[8][9][10]
Methodology:
-
Vilsmeier Reagent Formation: In a two-necked flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with stirring, maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve 1,2-diphenyl-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the solution by the slow addition of an aqueous sodium hydroxide solution until the pH is basic, which will cause the product to precipitate. Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Quantitative Data:
| Reagent/Product | Molar Mass ( g/mol ) | Molar Ratio | Typical Yield (%) | Melting Point (°C) |
| 1,2-Diphenyl-1H-indole | 269.34 | 1.0 | - | - |
| Phosphorus Oxychloride | 153.33 | 1.5 | - | - |
| This compound | 297.35 | - | 75-90 | ~140-142 |
Experimental Workflow Diagram
Caption: Overall workflow for the three-step synthesis.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Phenylhydrazine is toxic and a suspected carcinogen; handle with extreme care.
-
Phosphorus oxychloride is corrosive and reacts violently with water; handle with caution.
-
Strong acids and bases should be handled with appropriate care.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Melting point analysis should be used to assess the purity of solid compounds.
References
- 1. scribd.com [scribd.com]
- 2. Preparation of 2-phenylindole | PDF [slideshare.net]
- 3. studylib.net [studylib.net]
- 4. ijnrd.org [ijnrd.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Step-by-Step Vilsmeier-Haack Reaction for Indole Formylation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Vilsmeier-Haack reaction for the formylation of indoles, a crucial transformation in synthetic organic chemistry. The resulting indole-3-carboxaldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds.
Introduction
The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] For indoles, this reaction offers a reliable and often high-yielding pathway to introduce a formyl (-CHO) group, predominantly at the C3 position.[1][2] The process involves the formation of an electrophilic chloroiminium salt, known as the Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[1][2][3] This reagent then undergoes an electrophilic aromatic substitution with the indole ring. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous work-up to yield the desired aldehyde.[1][3][4] The preferential attack at the C3 position is attributed to the higher electron density at this location within the indole nucleus.[1]
Reaction Mechanism and Workflow
The Vilsmeier-Haack formylation of indole proceeds in two primary stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to generate the electrophilic chloroiminium ion, which is the active formylating agent.[1][4]
-
Electrophilic Aromatic Substitution and Hydrolysis: The electron-rich C3 position of the indole ring attacks the Vilsmeier reagent.[1][4] This leads to the formation of an iminium intermediate, which is then hydrolyzed during the work-up step to furnish the final indole-3-carboxaldehyde.[1][4]
The overall experimental process can be visualized as follows:
Caption: Experimental workflow for the Vilsmeier-Haack formylation of indoles.
The chemical mechanism is detailed in the diagram below:
Caption: Mechanism of the Vilsmeier-Haack formylation of indoles.
Quantitative Data Summary
The reaction conditions for the Vilsmeier-Haack formylation can be adapted for various substituted indoles. The following table summarizes representative examples, showcasing the versatility and efficiency of this method.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 35 | 1 | ~97 | [5] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 7 | 90 | [6] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 5 | 88 | [6] |
| 6-Methylindole | POCl₃, DMF | 0 to 90 | 8 | 89 | [6] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl) & 22.5 (2-formyl) | [2] |
Detailed Experimental Protocols
Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This entire procedure should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware should be flame-dried or oven-dried before use to ensure anhydrous conditions.
Protocol 1: General Procedure for the Formylation of Indole
This protocol is adapted from a well-established procedure known for its high yield and reliability.[5]
Materials:
-
Indole (100 g, 0.85 mol)
-
Anhydrous N,N-dimethylformamide (DMF) (388 mL total)
-
Phosphorus oxychloride (POCl₃) (86 mL, 0.94 mol)
-
Crushed Ice
-
Sodium Hydroxide (NaOH) (375 g)
-
Deionized Water
Equipment:
-
2-L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Large beaker or flask for quenching
-
Buchner funnel and filtration apparatus
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a 2-L three-necked flask equipped with a mechanical stirrer and a dropping funnel, place 288 mL of anhydrous DMF.
-
Slowly add 86 mL of POCl₃ dropwise to the stirred DMF over a period of 30-45 minutes. It is crucial to maintain the internal temperature below 10°C during the addition.[1][5] A pinkish color may develop.[1][5]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure the complete formation of the Vilsmeier reagent.[2]
-
-
Reaction with Indole:
-
Prepare a solution of 100 g of indole in 100 mL of anhydrous DMF.
-
Add the indole solution dropwise to the freshly prepared Vilsmeier reagent over approximately 1 hour. Control the rate of addition to maintain the reaction temperature between 20-30°C.[5]
-
After the addition is complete, warm the reaction mixture to 35°C and stir for 1 hour. The mixture will typically transform from a clear yellow solution into an opaque, canary-yellow paste.[1]
-
-
Work-up and Isolation:
-
Carefully add 300 g of crushed ice to the reaction paste while stirring. This quenching step is exothermic and should be done cautiously. The mixture should become a clear, cherry-red solution.[1][5]
-
Transfer this solution to a larger flask containing an additional 200 g of crushed ice.[1][5]
-
Prepare a solution of 375 g of NaOH in 1 L of water. Slowly and carefully add this alkaline solution to the acidic reaction mixture with vigorous stirring to make it basic (pH 8-9).[1] This will cause the product to precipitate.
-
Wash the filter cake thoroughly with cold water to remove any inorganic salts.[1][5]
-
-
Purification:
Protocol 2: Alternative Procedure for Substituted Indoles
This protocol provides a general framework that can be optimized for various indole derivatives.[1][7]
Materials:
-
Substituted Indole (e.g., 2,3-dimethylaniline for 4-methylindole synthesis) (approx. 82.5 mmol)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed Ice
-
Saturated Sodium Carbonate (Na₂CO₃) solution or aqueous Sodium Hydroxide (NaOH)
Procedure:
-
Vilsmeier Reagent Preparation:
-
Formylation Reaction:
-
Slowly add the substituted indole (e.g., 21 mmol) to the prepared Vilsmeier reagent, maintaining a low temperature.[1]
-
Remove the cooling bath and allow the mixture to warm to room temperature, stirring for 1-2 hours.[2][6]
-
Heat the reaction mixture to between 75-95°C and maintain this temperature for 5-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1][2][6][7]
-
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.[2]
-
Carefully neutralize the solution to a pH of 8-9 by slowly adding a saturated sodium carbonate solution or aqueous NaOH.[1][2]
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and air-dry.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent like ethanol to obtain the pure product.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 7. growingscience.com [growingscience.com]
Application Notes and Protocols: Purification of 1,2-Diphenyl-1H-indole-3-carbaldehyde by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the purification of 1,2-diphenyl-1H-indole-3-carbaldehyde via recrystallization. The protocols outlined below are designed to guide researchers in selecting an appropriate solvent system and executing the purification process to achieve high purity of the target compound.
Introduction
This compound is a complex heterocyclic molecule with potential applications in medicinal chemistry and materials science. As with many organic compounds synthesized in the laboratory, the crude product often contains impurities from starting materials, byproducts, or residual solvents. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging the differences in solubility between the desired compound and impurities in a given solvent or solvent system. The principle of recrystallization relies on dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor.
Solvent Selection for Recrystallization
The choice of solvent is the most critical parameter for a successful recrystallization. An ideal solvent should exhibit the following characteristics:
-
High solubility for the compound of interest at elevated temperatures and low solubility at room or lower temperatures. This differential solubility is essential for maximizing the recovery of the purified compound.
-
Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble. This allows for their effective separation from the desired compound.
-
The solvent should not react with the compound being purified.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
-
The solvent should be non-toxic, inexpensive, and non-flammable, whenever possible.
For this compound, a systematic solvent screening is recommended to identify the optimal solvent or solvent mixture. Based on the purification of structurally similar indole derivatives, suitable starting points for solvent screening include:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Halogenated solvents: Dichloromethane, Chloroform
-
Aromatic hydrocarbons: Toluene
-
Alkanes (as anti-solvents): Hexane, Heptane
A mixed solvent system, often consisting of a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble, can also be highly effective for recrystallization.
Experimental Protocols
This protocol outlines a systematic approach to identify a suitable recrystallization solvent for this compound.
Materials:
-
Crude this compound
-
A selection of potential recrystallization solvents (see section 2)
-
Small test tubes (e.g., 13 x 100 mm)
-
Heating apparatus (e.g., hot plate, sand bath, or heating block)
-
Vortex mixer
-
Ice bath
Procedure:
-
Place approximately 20-30 mg of the crude this compound into several separate test tubes.
-
To each test tube, add a different potential solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it is clear that it is insoluble (e.g., after adding 1 mL). Record the solubility at room temperature.
-
For solvents in which the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube while continuing to add the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent required.
-
Allow the hot solutions to cool slowly to room temperature. Observe for crystal formation.
-
If no crystals form upon cooling to room temperature, gently scratch the inside of the test tube with a glass rod or place the test tube in an ice bath to induce crystallization.
-
Evaluate the quality and quantity of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid upon cooling.
Data Presentation:
The results of the solvent screening should be recorded in a structured table to facilitate the selection of the best solvent or solvent system.
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation upon Cooling | Observations |
| e.g., Methanol | Sparingly soluble | Soluble | Yes, fine needles | Good recovery |
| e.g., Toluene | Soluble | Very soluble | No | Compound remains in solution |
| e.g., Hexane | Insoluble | Insoluble | No | Not a suitable solvent |
| ... (continue for all tested solvents) |
This protocol provides a detailed methodology for the recrystallization of this compound once a suitable solvent has been identified.
Materials:
-
Crude this compound
-
Optimal recrystallization solvent (determined from Protocol 3.1)
-
Erlenmeyer flask(s)
-
Heating mantle or hot plate with a stirrer
-
Condenser (if using a volatile solvent)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture with stirring. If a volatile solvent is used, attach a condenser to the flask. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, perform a hot gravity filtration. This is done by quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Covering the mouth of the flask with a watch glass or loosely inserted stopper will prevent solvent evaporation and contamination.
-
Cooling: Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining mother liquor and soluble impurities.
-
Drying: Dry the purified crystals thoroughly. This can be achieved by leaving them under vacuum on the Buchner funnel for a period, followed by drying in a vacuum oven at a suitable temperature or in a desiccator.
Data Presentation:
Quantitative data from the recrystallization process should be meticulously recorded and summarized.
| Parameter | Value |
| Mass of Crude Compound (g) | |
| Volume of Solvent Used (mL) | |
| Mass of Purified Compound (g) | |
| Yield (%) | |
| Melting Point of Crude Compound (°C) | |
| Melting Point of Purified Compound (°C) | |
| Purity of Crude Compound (%) | |
| Purity of Purified Compound (%) |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound.
Characterization of Purified Product
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.
-
Melting Point Determination: A pure compound will have a sharp and well-defined melting point. Impurities typically cause a depression and broadening of the melting point range.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in a suitable solvent system is indicative of high purity.
-
Spectroscopic Methods (NMR, IR, MS): These techniques can confirm the chemical structure and identify any remaining impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a compound and quantifying any impurities.
By following these detailed protocols and systematically recording all experimental data, researchers can effectively purify this compound and thoroughly document the process for reproducibility and regulatory purposes.
Application Note: High-Purity Isolation of 1,2-Diphenyl-1H-indole-3-carbaldehyde via Column Chromatography
Introduction
1,2-Diphenyl-1H-indole-3-carbaldehyde is a key intermediate in the synthesis of various biologically active compounds and functional materials. Following its synthesis, effective purification is crucial to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely employed and effective technique for the purification of such organic compounds. This application note provides a detailed protocol for the purification of this compound using normal-phase column chromatography with a silica gel stationary phase. The provided conditions are a recommended starting point based on established methods for structurally similar indole derivatives and may require optimization for specific sample mixtures.
Principle of Separation
Normal-phase column chromatography separates compounds based on their polarity. A polar stationary phase, typically silica gel, is used in conjunction with a non-polar mobile phase. In this system, polar compounds adhere more strongly to the silica gel and thus elute more slowly, while less polar compounds travel through the column more quickly. The polarity of the mobile phase can be adjusted by varying the ratio of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) to achieve optimal separation.
Recommended Chromatography Conditions
Based on the purification of various indole-3-carbaldehyde derivatives, a solvent system consisting of a mixture of petroleum ether and ethyl acetate is a suitable starting point for the purification of the relatively non-polar this compound.
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase (Eluent) | Petroleum Ether / Ethyl Acetate Gradient |
| Initial Eluent Ratio | 98:2 (Petroleum Ether : Ethyl Acetate) |
| Final Eluent Ratio | 90:10 (Petroleum Ether : Ethyl Acetate) |
| Detection Method | Thin Layer Chromatography (TLC) with UV visualization |
Experimental Protocol
This protocol outlines the steps for the purification of this compound using column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Petroleum ether (or Hexane)
-
Ethyl acetate
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (optional)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
Column Preparation (Wet Packing Method):
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica gel from washing out. A thin layer of sand can be added on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 petroleum ether:ethyl acetate).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, settling the silica gel into a uniform bed. The solvent level should always be kept above the top of the silica gel bed to prevent cracking.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase.
-
Carefully add the dissolved sample to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the sample is just at the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully add the initial mobile phase (e.g., 98:2 petroleum ether:ethyl acetate) to the top of the column.
-
Begin collecting fractions in separate tubes or flasks.
-
Monitor the separation by periodically analyzing the collected fractions using Thin Layer Chromatography (TLC).
-
Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 petroleum ether:ethyl acetate) to elute the desired compound. The optimal gradient will depend on the specific impurity profile.
-
-
Fraction Analysis and Product Isolation:
-
Develop the TLC plates in a suitable solvent system (e.g., the elution solvent) and visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Workflow Visualization
The following diagram illustrates the key steps in the column chromatography purification process.
Caption: Workflow for the purification of this compound.
Application of 1,2-Diphenyl-1H-indole-3-carbaldehyde in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,2-Diphenyl-1H-indole-3-carbaldehyde as a versatile starting material in the synthesis of various heterocyclic compounds. The resulting scaffolds, particularly pyrimidine and pyridine derivatives, are of significant interest in medicinal chemistry due to their potential antimicrobial and antifungal activities.
Application Notes
This compound is a valuable building block for the construction of complex heterocyclic systems through multicomponent reactions. The presence of the bulky phenyl groups at the 1 and 2 positions of the indole ring influences the reactivity and physicochemical properties of the resulting molecules. The aldehyde functionality at the 3-position is the key reactive site, readily undergoing condensation reactions with active methylene compounds and other nucleophiles.
Key Applications:
-
Synthesis of Pyrimidine Derivatives: this compound can be employed in one-pot, three-component reactions with a ketone and a guanidine salt to yield highly substituted pyrimidin-2-amine derivatives. These compounds are analogues of biologically active molecules and are under investigation for their therapeutic potential.
-
Synthesis of Pyridine Derivatives: Through multi-component reactions involving active methylene compounds like malononitrile and a compound providing a C-N-C fragment, polysubstituted pyridines can be synthesized. These pyridine derivatives are known to exhibit a wide range of biological activities.
-
Development of Antimicrobial and Antifungal Agents: Heterocyclic compounds derived from indole moieties have shown promising activity against various bacterial and fungal strains. The synthesized pyrimidine and pyridine derivatives incorporating the 1,2-diphenyl-1H-indole scaffold are therefore of interest for the development of new anti-infective agents. The proposed mechanism of action for some of these compounds involves the inhibition of essential microbial enzymes, such as DNA gyrase or lanosterol 14α-demethylase, which is crucial for fungal cell membrane synthesis.
Data Presentation
The following table summarizes quantitative data from representative syntheses of heterocyclic compounds using indole-3-carbaldehyde derivatives.
| Heterocyclic Product | Starting Aldehyde | Reactants | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| 4-(1,2-diphenyl-1H-indol-3-yl)pyrimidin-2-amine | This compound | Guanidine hydrochloride, Acetophenone | KOH/Ethanol | 8-10 | 75-80 | [1][2] |
| 2-Amino-4-aryl-6-(indol-3-yl)nicotinonitrile | Indole-3-carbaldehyde | Aromatic ketone, Malononitrile, Ammonium acetate | Ionic Liquid | 0.5-1 | 86-96 | [3][4] |
| Pyrido[2,3-d]pyrimidin-4(1H)-ones | Arylidenemalononitriles, 6-Aminothiouracil | - | Dioxane/piperidine | 6 | 65-75 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 4-(1,2-Diphenyl-1H-indol-3-yl)-6-phenylpyrimidin-2-amine
This protocol is based on the one-pot, three-component reaction for the synthesis of pyrimidine derivatives.
Materials:
-
This compound
-
Acetophenone
-
Guanidine hydrochloride
-
Potassium hydroxide (KOH)
-
Ethanol
-
Distilled water
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
To a solution of potassium hydroxide (0.01 mol) in ethanol (20 mL), add this compound (0.01 mol) and acetophenone (0.01 mol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add guanidine hydrochloride (0.01 mol) to the reaction mixture.
-
Reflux the reaction mixture for 8-10 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
A solid precipitate will form. Filter the solid, wash it with water, and dry it.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate:hexane mixture as the eluent to obtain the pure 4-(1,2-diphenyl-1H-indol-3-yl)-6-phenylpyrimidin-2-amine.
Protocol 2: Synthesis of 2-Amino-4-(1,2-diphenyl-1H-indol-3-yl)-6-phenylnicotinonitrile (Adapted Protocol)
This is an adapted protocol for a one-pot, four-component synthesis of a polysubstituted pyridine derivative.
Materials:
-
This compound
-
Acetophenone
-
Malononitrile
-
Ammonium acetate
-
Ionic liquid (e.g., [Bmim][BF4]) or a suitable catalyst like piperidine
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol), acetophenone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).
-
Add a catalytic amount of an ionic liquid or a few drops of piperidine.
-
Add ethanol (15 mL) as the solvent.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven. Recrystallize from ethanol if further purification is needed.
Visualizations
Caption: Synthesis of 4-(1,2-Diphenyl-1H-indol-3-yl)-6-phenylpyrimidin-2-amine.
Caption: One-pot synthesis of a polysubstituted pyridine derivative.
Caption: Proposed mechanism of antimicrobial/antifungal action.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,2-Diphenyl-1H-indole-3-carbaldehyde as a Precursor for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2-Diphenyl-1H-indole-3-carbaldehyde as a versatile starting material for the synthesis of a wide range of bioactive molecules. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown significant potential in the development of therapeutic agents. This document details the synthesis of various derivatives and outlines the protocols for evaluating their biological activities, including anticancer, antimicrobial, and antioxidant properties.
Anticancer Applications
Derivatives of this compound have demonstrated considerable potential as anticancer agents by targeting various cancer hallmarks.[1] Mechanisms of action for indole derivatives often involve the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.[1]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative indole-3-carbaldehyde derivatives against various cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Sulfonohydrazide | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MCF-7 (Breast) | 13.2 | [2] |
| Sulfonohydrazide | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MDA-MB-468 (Breast) | 8.2 | [2] |
| Chalcone | 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-1 | 8.1 ± 0.2 µg/mL | [1] |
| Chalcone | 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-2 | 9.5 ± 0.8 µg/mL | [1] |
| 1,2,3-Triazole | Compound 8 (with phosphonate group) | HT-1080 (Fibrosarcoma) | 15.13 | [3] |
| 1,2,3-Triazole | Compound 8 (with phosphonate group) | A-549 (Lung) | 21.25 | [3] |
| 1,2,3-Triazole | Compound 8 (with phosphonate group) | MCF-7 (Breast) | 18.06 | [3] |
| 1,2,3-Triazole | Compound 8 (with phosphonate group) | MDA-MB-231 (Breast) | 16.32 | [3] |
Experimental Protocols
Synthesis of Sulfonohydrazide Derivatives (General Procedure) [2]
-
Substituted phenyl sulfonylhydrazides are reacted with a morpholine derivative of indole-3-carboxaldehyde.
-
The reaction is carried out to yield a series of novel indole-based sulfonohydrazide derivatives.
In Vitro Cytotoxicity Assay (MTT Assay) [1][3]
-
Cancer cell lines (e.g., MCF-7, MDA-MB-468, A-549, HT-1080) are seeded in 96-well microculture plates at a density of 5x10³ cells/well and cultured for 24 hours at 37°C.[3]
-
The cells are then treated with a gradient of concentrations of the test compounds (e.g., 6.25, 12.5, 25, 50, 100 µM) for 24 hours.[3] Doxorubicin can be used as a reference compound.[3]
-
After the treatment period, viable cells are evaluated by adding 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) solution (5 mg/mL) to each well and incubating for 4 hours at 37°C.[3]
-
The formazan crystals formed are dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
-
The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[1]
Visualizations
References
Application Notes and Protocols for the Preparation of 1,2-Diphenyl-1H-indole-3-carbaldehyde Analogs for Antimicrobial Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Indole derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The indole nucleus is a key structural motif in many natural and synthetic bioactive compounds. Specifically, 1,2-disubstituted-1H-indole-3-carbaldehydes serve as versatile scaffolds for the synthesis of new therapeutic agents. The presence of the aldehyde functional group at the 3-position provides a reactive handle for further chemical modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1][3]
This document provides detailed protocols for the synthesis of 1,2-Diphenyl-1H-indole-3-carbaldehyde and its analogs, followed by a comprehensive guide to antimicrobial screening using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
I. Synthesis of this compound Analogs
The synthesis of the target compounds is typically achieved in a two-step process. The first step involves the formation of the 1,2-diphenylindole core, which can be accomplished through various methods, including the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions.[4][5] The subsequent step is the introduction of the carbaldehyde group at the 3-position of the indole ring, commonly achieved via the Vilsmeier-Haack reaction.[3][6][7]
Protocol 1: Synthesis of 1,2-Diphenyl-1H-indole
This protocol outlines the synthesis of the 1,2-diphenylindole scaffold, a key intermediate.
Materials and Reagents:
-
2-Bromoaniline or 2-Iodoaniline
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Sonogashira Coupling: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-haloaniline (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq) in a mixture of toluene and triethylamine (5:2 v/v).
-
To this mixture, add phenylacetylene (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The resulting residue contains the 2-(phenylethynyl)aniline intermediate.
-
Cyclization: Dissolve the crude 2-(phenylethynyl)aniline in anhydrous DMF.
-
Add a base such as potassium tert-butoxide (2.0 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 1,2-diphenyl-1H-indole.
Protocol 2: Vilsmeier-Haack Formylation of 1,2-Diphenyl-1H-indole
This protocol describes the introduction of the carbaldehyde group at the C3 position of the indole ring.
Materials and Reagents:
-
1,2-Diphenyl-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF to 0 °C in an ice bath.
-
Add POCl₃ (1.5 eq) dropwise to the cold DMF with vigorous stirring. The Vilsmeier reagent will form in situ. Stir the mixture at 0 °C for 30 minutes.
-
Dissolve 1,2-diphenyl-1H-indole (1.0 eq) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with constant stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by silica gel column chromatography to afford this compound.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for this compound.
II. Antimicrobial Screening Protocol
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the antimicrobial activity of a compound. The broth microdilution method is a widely accepted and standardized technique for this purpose.[8][9][10]
Protocol 3: Broth Microdilution Assay for MIC Determination
Materials and Reagents:
-
Synthesized indole analogs
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile 96-well microtiter plates
-
Standardized inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin)
-
Negative control (broth with DMSO)
-
Resazurin sodium salt solution (optional, for viability indication)
-
Microplate reader
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and the positive control antibiotic in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a sterile 96-well plate, add 100 µL of sterile CAMHB (or RPMI-1640) to all wells.
-
Serial Dilutions: Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in decreasing concentrations of the compound across the wells.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
Negative Control (Growth Control): Wells containing broth and inoculum but no test compound.
-
Sterility Control: Wells containing broth only.
-
-
Incubation: Cover the plates and incubate at 37 °C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density (OD). The addition of a viability indicator like resazurin can also aid in the determination, where a color change (e.g., from blue to pink) indicates cell viability.
Diagram of Antimicrobial Screening Workflow
Caption: Workflow for MIC determination using broth microdilution.
III. Data Presentation
The antimicrobial activity of synthesized 1,2-disubstituted-1H-indole-3-carbaldehyde analogs is presented as Minimum Inhibitory Concentration (MIC) values in µg/mL. The following table summarizes representative data from the literature for similar indole derivatives against various microbial strains.
| Compound ID | R¹ Substituent | R² Substituent | Test Organism | MIC (µg/mL) | Reference |
| 1a | -H | -H (Indole-3-carbaldehyde) | S. aureus | 6.25 | [2] |
| 1b | -H | -H | MRSA | 6.25 | [2] |
| 1c | -H | -H | E. coli | 50 | [2] |
| 2a | 5-Bromo | -H | S. aureus | 100 | [11] |
| 2b | 5-Bromo | -H | B. subtilis | 100 | [11] |
| 3a | 5-Chloro | -H | S. aureus | 150 | [11] |
| 3b | 5-Chloro | -H | B. subtilis | 150 | [11] |
| 4a | 5-Methoxy | -H | S. aureus | >150 | [11] |
| 5a | 1-benzyl, 2-phenyl | (Target Scaffold) | S. aureus | - | - |
| 5b | 1-benzyl, 2-phenyl | (Target Scaffold) | E. coli | - | - |
Note: The data for compounds 5a and 5b are hypothetical and would be filled in upon completion of the experimental work outlined in this document.
Conclusion
The protocols detailed in this application note provide a robust framework for the synthesis and antimicrobial evaluation of this compound analogs. The synthetic route is versatile and can be adapted to produce a variety of derivatives for SAR studies. The broth microdilution method is a reliable and standardized technique for determining the antimicrobial potency of these novel compounds. The systematic collection and presentation of MIC data will enable researchers to identify promising lead candidates for further development in the fight against infectious diseases.
References
- 1. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of 2-phenylindole | PDF [slideshare.net]
- 6. jk-sci.com [jk-sci.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Anticancer Agents from 1,2-Diphenyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of potential anticancer agents derived from 1,2-Diphenyl-1H-indole-3-carbaldehyde. The protocols are based on established synthetic routes for analogous indole derivatives and are intended to serve as a foundational guide for the development of novel therapeutic compounds. The primary proposed mechanism of action for these compounds is the inhibition of tubulin polymerization, a critical process in cell division, making them promising candidates for cancer therapy.
Introduction
The indole scaffold is a prominent heterocyclic structure found in numerous natural and synthetic compounds with a wide range of biological activities, including potent anticancer effects. Derivatives of indole-3-carbaldehyde, in particular, have been extensively investigated as precursors for the synthesis of various anticancer agents such as chalcones, rhodanine derivatives, and hydrazones. Many of these compounds exert their cytotoxic effects by interfering with microtubule dynamics through the inhibition of tubulin polymerization. This disruption of the cellular cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis in cancer cells.
The starting material, this compound, offers a unique structural backbone with bulky phenyl groups at the N-1 and C-2 positions of the indole ring. These substitutions may enhance the binding affinity and selectivity of the synthesized derivatives to their biological targets, potentially leading to improved efficacy and reduced side effects.
Synthesis of Potential Anticancer Agents
This section outlines the proposed synthetic protocols for three classes of anticancer agents derived from this compound: Chalcones, Rhodanine Derivatives, and Hydrazones.
Synthesis of Indole-Based Chalcones
Chalcones are synthesized via the Claisen-Schmidt condensation reaction between an aromatic aldehyde and an acetophenone derivative. In this proposed synthesis, this compound will react with various substituted acetophenones to yield a library of indole-based chalcones.
Experimental Protocol: Claisen-Schmidt Condensation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and a substituted acetophenone (1.1 equivalents) in ethanol.
-
Catalyst Addition: To the stirred solution, add an aqueous solution of a suitable base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) (3.0 equivalents), dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the product.
-
Purification: Filter the resulting solid, wash with water until the filtrate is neutral, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Proposed Experimental Workflow
Figure 1. Workflow for the synthesis of indole-based chalcones.
Synthesis of Indole-Based Rhodanine Derivatives
Rhodanine derivatives can be synthesized through a Knoevenagel condensation reaction between an aldehyde and a rhodanine-containing compound. This protocol proposes the reaction of this compound with rhodanine or its derivatives.
Experimental Protocol: Knoevenagel Condensation
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Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent), a rhodanine derivative (e.g., rhodanine-3-acetic acid) (1.0 equivalent), and a catalyst such as piperidine or sodium acetate in a suitable solvent like glacial acetic acid or ethanol.
-
Reaction Conditions: Reflux the reaction mixture for 4-8 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Filter the solid product, wash with a cold solvent (e.g., ethanol), and dry. Further purification can be achieved by recrystallization.
Proposed Experimental Workflow
Figure 2. Workflow for the synthesis of indole-based rhodanine derivatives.
Synthesis of Indole-Based Hydrazones
Hydrazones are synthesized by the condensation reaction of an aldehyde with a hydrazine derivative. This protocol outlines the synthesis of hydrazones from this compound.
Experimental Protocol: Hydrazone Synthesis
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Reagent Addition: Add a solution of the desired hydrazine derivative (e.g., phenylhydrazine, thiosemicarbazide) (1.1 equivalents) in the same solvent to the aldehyde solution. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle reflux for 2-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, the product often precipitates. If not, the solvent can be partially evaporated to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with a cold solvent, and dry. Recrystallization can be used for further purification.
Proposed Experimental Workflow
Figure 3. Workflow for the synthesis of indole-based hydrazones.
Anticancer Activity and Mechanism of Action
The synthesized compounds are proposed to exhibit anticancer activity primarily through the inhibition of tubulin polymerization. This mechanism disrupts the formation and function of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.
Signaling Pathway: Inhibition of Tubulin Polymerization
Figure 4. Proposed mechanism of action via tubulin polymerization inhibition.
Quantitative Data
While specific quantitative data for derivatives of this compound are not yet available in the public domain, the following table presents representative IC50 values for analogous indole derivatives against various cancer cell lines, demonstrating the potential potency of this class of compounds.
| Compound Type | Analogous Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone | Indole-chalcone FC77 | NCI-60 Panel (average) | 0.006 | [1] |
| Hydrazone | Indolyl hydrazide-hydrazone 18d | PC3 (Prostate) | 0.4 | [2] |
| Hydrazone | Indolyl hydrazide-hydrazone 18j | PC3 (Prostate) | 0.8 | [2] |
| Sulfonohydrazide | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MCF-7 (Breast) | 13.2 | |
| Sulfonohydrazide | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MDA-MB-468 (Breast) | 8.2 |
Note: The IC50 values presented are for structurally related compounds and should be considered as a preliminary indication of potential activity. Experimental determination of IC50 values for the newly synthesized derivatives is essential.
Conclusion
The synthetic protocols and mechanistic insights provided in this document offer a solid foundation for the development of novel anticancer agents from this compound. The proposed derivatives, including chalcones, rhodanine derivatives, and hydrazones, are expected to exhibit significant cytotoxic activity through the inhibition of tubulin polymerization. Further research, including the synthesis, characterization, and comprehensive biological evaluation of these compounds, is warranted to explore their full therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Diphenyl-1H-indole-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,2-Diphenyl-1H-indole-3-carbaldehyde synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily via the Vilsmeier-Haack reaction.
Question: My Vilsmeier-Haack reaction resulted in a very low yield or failed completely. What are the potential causes and how can I improve it?
Answer:
Low yields in the formylation of 1,2-diphenylindole can stem from several factors, often related to reagent quality, reaction conditions, and the specific nature of the sterically hindered substrate.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Impure or Wet Reagents | The Vilsmeier-Haack reaction is highly sensitive to moisture. Ensure all glassware is flame or oven-dried. Use anhydrous N,N-dimethylformamide (DMF) and freshly distilled phosphorus oxychloride (POCl₃) to prevent quenching of the Vilsmeier reagent. |
| Suboptimal Reaction Temperature | Due to the steric hindrance from the two phenyl groups, higher temperatures and longer reaction times may be necessary compared to simpler indoles. Systematically optimize the temperature, starting from room temperature and gradually increasing to 80-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1] |
| Incorrect Stoichiometry | The molar ratio of POCl₃ to DMF and the indole is crucial. A common starting point is a slight excess of the Vilsmeier reagent (POCl₃ and DMF) relative to the indole. Try varying the ratio of indole:POCl₃:DMF (e.g., 1:1.2:3) to find the optimal balance. |
| Inefficient Vilsmeier Reagent Formation | The Vilsmeier reagent (the chloroiminium salt) should be pre-formed at a low temperature (0-5°C) before the addition of the indole solution.[2] This ensures the reagent is readily available for the electrophilic substitution. |
| Decomposition or Polymerization | Indoles can be unstable in strongly acidic conditions or at high temperatures, leading to the formation of tar-like polymers.[1] Avoid excessive heat and prolonged reaction times once the starting material is consumed (as monitored by TLC). |
| Improper Work-up | The hydrolysis of the intermediate iminium salt must be carefully controlled.[1] Quenching the reaction mixture on crushed ice followed by careful basification with a cold NaOH or sodium bicarbonate solution is critical to precipitate the product without causing degradation. |
Question: I'm observing multiple spots on my TLC plate, and the crude product is difficult to purify. What are the likely side products?
Answer:
The formation of side products can complicate purification and reduce the overall yield.
Common Side Products & Mitigation Strategies:
| Side Product | Probable Cause | Prevention and Removal |
| Unreacted 1,2-diphenylindole | Incomplete reaction due to insufficient heating, short reaction time, or deactivated Vilsmeier reagent. | Increase reaction temperature or time. Ensure high-purity reagents. Can be separated by column chromatography. |
| Polymeric Materials/Tar | High reaction temperatures or prolonged exposure to acidic conditions. | Maintain careful temperature control. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.[1] Tar is often insoluble and can be partially removed by trituration with a suitable solvent. |
| Di-formylated or other regioisomers | While formylation is strongly directed to the 3-position, harsh conditions could potentially lead to minor amounts of other isomers, although less likely for this substrate. | Use the mildest effective reaction conditions (lowest possible temperature and shortest time). Purification via column chromatography or recrystallization is necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for this synthesis?
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds like indoles. It employs a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is typically formed from the reaction of a substituted amide like DMF with POCl₃. This reagent then attacks the electron-rich C3 position of the indole ring. The resulting iminium salt is subsequently hydrolyzed during aqueous work-up to yield the desired aldehyde.[3][4] It is a robust and generally high-yielding method for synthesizing indole-3-carbaldehydes.[5]
Q2: How does the structure of 1,2-diphenylindole affect the reaction conditions?
The presence of a phenyl group at the N1 position and another at the C2 position introduces significant steric bulk around the reactive C3 position. This steric hindrance can slow down the rate of attack by the Vilsmeier reagent. Consequently, more forcing conditions, such as higher temperatures or longer reaction times, may be required to achieve a good yield compared to the formylation of unsubstituted indole.
Q3: What is the best way to purify the final this compound product?
Purification can be challenging due to the potential presence of closely related impurities. The two most effective methods are:
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Recrystallization: This is a highly effective method for obtaining high-purity crystalline solids. Ethanol is a commonly used solvent for recrystallizing indole-3-carbaldehyde derivatives.[1][2]
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Column Chromatography: For removing impurities with similar polarity, silica gel column chromatography is recommended. A common eluent system is a gradient of ethyl acetate in hexane.[6]
Q4: My reaction mixture turned dark brown or black. Is this normal?
While the reaction often proceeds through a yellow-orange to cherry-red colored solution, significant darkening or the formation of tar often indicates decomposition of the starting material or product.[1] This is typically caused by excessive heat. It is crucial to maintain careful temperature control and to monitor the reaction's progress closely to avoid overheating.
Experimental Protocols
Baseline Protocol: Vilsmeier-Haack Formylation of 1,2-Diphenylindole
This protocol is a starting point based on general procedures for indole formylation. Optimization of temperature and reaction time is recommended for the specific substrate.
1. Vilsmeier Reagent Preparation:
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In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3 equivalents).
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Cool the flask in an ice-salt bath to 0-5°C.
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Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF over 30 minutes, ensuring the temperature remains below 10°C.
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Stir the mixture at this temperature for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
2. Formylation Reaction:
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Dissolve 1,2-diphenylindole (1 equivalent) in a minimal amount of anhydrous DMF.
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Add the indole solution dropwise to the pre-formed Vilsmeier reagent over 30-45 minutes, maintaining the temperature at 0-5°C.
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After the addition is complete, allow the reaction to warm to room temperature, then heat to 70-85°C.
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Stir the reaction mixture at this temperature for 5-8 hours, monitoring the progress by TLC.
3. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto a large beaker of crushed ice with vigorous stirring.
-
Slowly add a cold, saturated solution of sodium bicarbonate or a 10% NaOH solution to neutralize the acid and make the solution alkaline (pH 8-9).
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The crude product should precipitate as a solid. Continue stirring in the cold for 30-60 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash it thoroughly with several portions of cold water to remove inorganic salts.
-
Air-dry the crude product.
4. Purification:
-
Purify the crude solid by recrystallization from ethanol or by silica gel column chromatography using an ethyl acetate/hexane eluent system.
Data Presentation
The optimal reaction conditions for 1,2-diphenylindole may require adjustment. The following table provides data for the formylation of other indole precursors to illustrate the impact of reaction parameters on yield.
| Starting Material | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) | Reference |
| Indole | 100 | 1 | 97 | Organic Syntheses[1] |
| 2-Methylaniline | 85 | 5 | 96 | Guidechem[1] |
| 4-Methylindole | 0 to 85 | 8 | 90 | BenchChem[3] |
| 2,3-Dimethylaniline | 85 | 7 | 90 | CN102786460A[1] |
| 2-Methylindole | 98-100 | 3 | 71* | BenchChem[3] |
*Note: This yield is for the 1-formyl-3-methylindole product.
Visualizations
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation of 1,2-diphenylindole.
Experimental Workflow for Synthesis
Caption: Step-by-step workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yielddot
References
Troubleshooting common side reactions in Vilsmeier-Haack formylation of indoles
This technical support center provides troubleshooting guidance for common side reactions encountered during the Vilsmeier-Haack formylation of indoles. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is producing a significant amount of a non-aldehyde byproduct, and the yield of my desired indole-3-carboxaldehyde is low. What could be the issue?
A1: A common side reaction is the formation of 3-cyanoindole. This can occur due to several factors related to reagent quality and reaction conditions.
Potential Causes and Solutions for 3-Cyanoindole Formation
| Potential Cause | Recommended Solution |
| Presence of nitrogen-containing impurities (e.g., hydroxylamine or ammonia derivatives) in reagents or solvents. | Use high-purity, anhydrous solvents and freshly distilled reagents. Ensure the dimethylformamide (DMF) is free from decomposition products. |
| Reaction with atmospheric moisture. | Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
| High reaction temperatures or prolonged reaction times. | Optimize the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after the main product has formed.[1] |
| Inappropriate work-up conditions. | Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions.[1] |
Q2: I'm observing products with a higher molecular weight than expected, suggesting multiple formylations. How can I prevent di-formylation or tri-formylation?
A2: Multiple formylations can occur, especially with highly activated indoles or at elevated temperatures. The position of the second formylation depends on the substrate.
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Di-formylation of Substituted Indoles: For substrates with an active methyl group, such as 2-methylindole (skatole), di-formylation can occur to yield a malondialdehyde derivative after hydrolysis.[2] In some cases with 2-methylindole, formylation can occur at both the N-1 and the C-2 positions.[3]
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N-Formylation: With certain substituted indoles, such as 3,3-disubstituted 3H-indoles, N-formylation can be a competing side reaction.[2]
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Tri-formylation: While less common, the formation of tri-formylated products could theoretically occur under harsh conditions with highly activated indole systems. There is limited direct evidence for this in the literature for simple indoles.
Strategies to Minimize Multiple Formylations:
| Parameter | Recommendation |
| Stoichiometry | Use a controlled amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). An excess of the reagent can promote further reactions. |
| Temperature | Maintain a low reaction temperature (0-5 °C) during the addition of reagents and allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) while monitoring its progress. |
| Substrate Reactivity | Be aware that electron-donating groups on the indole ring increase its reactivity and may make it more susceptible to multiple additions. |
Q3: My final product appears to be a mixture, and I suspect the formation of halogenated byproducts. Is this possible?
A3: Yes, the formation of chloroindoles is a possible side reaction, although less commonly reported than other side products. The Vilsmeier reagent contains a reactive chloroiminium species, and under certain conditions, this can act as a chlorinating agent. This is more likely to occur with highly activated substrates or at higher temperatures.
Q4: The reaction mixture is turning dark and forming a tar-like substance. What is causing this and how can I avoid it?
A4: Indole and its derivatives can be sensitive to the acidic conditions of the Vilsmeier-Haack reaction, leading to polymerization and the formation of tarry materials.
Tips to Prevent Polymerization:
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Ensure a homogenous reaction mixture with efficient stirring.
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Maintain a low temperature during the initial stages of the reaction.
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Avoid overly concentrated reaction mixtures.
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Minimize the reaction time to what is necessary for the completion of the formylation.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the Vilsmeier-Haack formylation of various substituted indoles. Note that yields can be highly dependent on the specific reaction conditions and scale.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [3] |
| 2-Methylindole (Skatole) | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) | [3] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [3] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 5 | 88 | |
| 5-Chloroindole | POCl₃, DMF | 0 to 85 | 5 | 90 | |
| 6-Methylindole | POCl₃, DMF | 0 to 90 | 8 | 89 |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of Indole
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Reagent Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 5 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to form the Vilsmeier reagent.
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Formylation Reaction: Dissolve indole (1 equivalent) in a minimal amount of anhydrous DMF. Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Basify the solution to a pH of 9-10 with a cold aqueous solution of sodium hydroxide or sodium carbonate. The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with cold water, and air-dry.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure indole-3-carboxaldehyde.
Visualizations
Diagram 1: Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction proceeds via the formation of the Vilsmeier reagent, which then acts as an electrophile in the formylation of indole.
Diagram 2: Troubleshooting Workflow for Vilsmeier-Haack Reactions
Caption: A logical workflow to diagnose and address common issues encountered during the Vilsmeier-Haack formylation of indoles.
Diagram 3: Potential Side Reaction Pathways
Caption: Overview of potential side reactions in the Vilsmeier-Haack formylation of indoles and the conditions that may favor them.
References
Optimization of reaction conditions for 1,2-Diphenyl-1H-indole-3-carbaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,2-Diphenyl-1H-indole-3-carbaldehyde.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, primarily via the Vilsmeier-Haack reaction, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Vilsmeier-Haack reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?
A: Low yields in the synthesis of this compound can arise from several factors related to reagent quality, reaction conditions, and the nature of the starting material. Here are key areas to investigate:
-
Reagent Quality:
-
DMF Quality: Ensure the N,N-Dimethylformamide (DMF) is anhydrous and of high purity. Impurities or water can consume the Vilsmeier reagent and lead to side reactions.
-
Phosphorus Oxychloride (POCl₃) Activity: Use fresh or properly stored POCl₃. Over time, it can hydrolyze, reducing its effectiveness.
-
-
Reaction Conditions:
-
Temperature Control: The formation of the Vilsmeier reagent (the complex of DMF and POCl₃) is exothermic and should be performed at low temperatures (typically 0-5 °C) to prevent degradation.[1] The subsequent reaction with 1,2-diphenylindole may require heating, and the optimal temperature should be determined empirically. Temperatures that are too high can lead to decomposition and reduced yields.[1]
-
Reaction Time: Insufficient reaction time may lead to incomplete conversion, while excessively long times can promote the formation of byproducts. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration.
-
Stoichiometry: The molar ratio of POCl₃ to DMF and the indole substrate is critical. An excess of the Vilsmeier reagent is often used, but a large excess of POCl₃ can cause decomposition of the starting material.[1]
-
-
Starting Material Reactivity:
-
Although the 1,2-diphenylindole is an electron-rich heterocycle, steric hindrance from the phenyl groups might slightly decrease its reactivity compared to unsubstituted indole. Ensuring adequate reaction time and optimal temperature is crucial.
-
Issue 2: Formation of Side Products
Q: I am observing significant side products in my reaction mixture, complicating purification. What are these impurities and how can I minimize them?
A: Side reactions in the Vilsmeier-Haack formylation of indoles can lead to a complex mixture of products. Common side products and mitigation strategies include:
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Polymeric Materials: Indoles can polymerize under the acidic conditions of the Vilsmeier-Haack reaction, especially at elevated temperatures. To minimize this, maintain careful temperature control and avoid unnecessarily long reaction times.
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Double Formylation: While less common at the C3 position, diformylation can occur under forcing conditions. Using a controlled stoichiometry of the Vilsmeier reagent can help prevent this.
-
Formation of Colored Impurities: The reaction mixture often turns dark, which can indicate the formation of charge-transfer complexes or minor degradation products. While often not detrimental to the overall yield, excessive darkening might signal a problem with temperature control or reagent purity.
Issue 3: Difficulties in Product Purification
Q: I am struggling to purify the crude this compound. What are the recommended purification methods?
A: Purifying the final product can be challenging due to the presence of unreacted starting materials, byproducts, and residual reagents.
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Work-up Procedure: A crucial first step is the careful quenching of the reaction mixture by pouring it onto ice, followed by basification (e.g., with NaOH or NaHCO₃ solution) to precipitate the crude product. Inefficient stirring or improper pH adjustment during this step can lead to product loss.
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Recrystallization: This is a common and effective method for purifying solid products. Experiment with different solvents or solvent mixtures (e.g., ethanol, ethyl acetate/hexane) to find the optimal conditions for obtaining high-purity crystals.
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Column Chromatography: For removing closely related impurities, silica gel column chromatography is highly effective.[2] A gradient elution with a solvent system like ethyl acetate in hexane is a good starting point. For indole derivatives that may be sensitive to acidic silica gel, using neutralized silica gel or alumina can be beneficial.[2]
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for this synthesis?
A1: The Vilsmeier-Haack reaction is a widely used method for the formylation (addition of a -CHO group) of electron-rich aromatic and heteroaromatic compounds.[3][4][5] It utilizes a "Vilsmeier reagent," which is an electrophilic iminium salt typically formed from the reaction of a substituted amide like DMF with an acid chloride like phosphorus oxychloride (POCl₃).[3][6] This reagent is a mild electrophile, making it suitable for reacting with electron-rich systems like indoles.[3]
Q2: What is the mechanism of the Vilsmeier-Haack reaction for 1,2-Diphenyl-1H-indole?
A2: The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (the Vilsmeier reagent).[3]
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of the 1,2-diphenylindole nucleus attacks the Vilsmeier reagent. This is followed by the loss of a proton to restore aromaticity, forming an iminium salt intermediate.
-
Hydrolysis: During aqueous work-up, the iminium salt is hydrolyzed to yield the final this compound.[7]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are essential:
-
Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The reaction to form the Vilsmeier reagent is exothermic and should be performed with adequate cooling to prevent a runaway reaction.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
The work-up procedure involves the use of strong bases like NaOH, which should be handled with care.
Experimental Protocols
A detailed experimental protocol for the Vilsmeier-Haack formylation of a substituted indole is provided below. While this protocol is for a different indole derivative, the general procedure can be adapted for the synthesis of this compound with appropriate modifications to stoichiometry and reaction conditions based on empirical optimization.
General Procedure for Vilsmeier-Haack Formylation of an Indole Derivative:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, e.g., 55.0 mmol). Cool the flask to 0 °C using an ice bath. Carefully add phosphorus oxychloride (POCl₃, e.g., 55.0 mmol) dropwise to the cold DMF with stirring.[8] After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.[1]
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Formylation Reaction: Dissolve the 1,2-diphenylindole (e.g., 11.0 mmol) in a minimal amount of anhydrous DMF.[8] Add this solution to the pre-formed Vilsmeier reagent.
-
Reaction Progression: Heat the resulting mixture to a temperature determined by optimization (e.g., 80 °C) and monitor the reaction by TLC.[8]
-
Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into ice-cold water. Stir vigorously to precipitate the crude product.[8] Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[8]
Data Presentation
The following table summarizes typical reaction conditions for the Vilsmeier-Haack formylation of various aromatic compounds, which can serve as a starting point for the optimization of the this compound synthesis.
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1,3-Dimethoxy-5-(4-nitrophenoxy)benzene | POCl₃, DMF | 80 | 3 | High (not specified)[8] |
| (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine | POCl₃ (10 eq.), DMF | Reflux | 6 | 90[9] |
| (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine | POCl₃, DMF | 55 | 6 | Excellent (not specified)[9] |
Mandatory Visualization
Logical Workflow for the Vilsmeier-Haack Synthesis of this compound
Caption: Workflow of this compound synthesis.
Troubleshooting Logic Flowchart
Caption: Troubleshooting flowchart for synthesis optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,2-Diphenyl-1H-indole-3-carbaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 1,2-Diphenyl-1H-indole-3-carbaldehyde. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound sample?
A1: Given that this compound is typically synthesized via the Vilsmeier-Haack formylation of 1,2-diphenylindole, the primary impurities are likely to be:
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Unreacted 1,2-diphenylindole: The starting material for the formylation reaction.
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Hydrolyzed Vilsmeier reagent byproducts: The Vilsmeier reagent is formed from a formamide (e.g., N,N-dimethylformamide - DMF) and a chlorinating agent (e.g., phosphorus oxychloride - POCl₃). Hydrolysis of the unreacted reagent or intermediates can lead to inorganic salts and other small molecule impurities.
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Side-reaction products: Although the Vilsmeier-Haack reaction is generally selective for the 3-position of the indole ring, minor side products from reactions at other positions or further reactions of the product are possible, though typically in small amounts.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two most effective and commonly used methods for the purification of this compound and its analogs are recrystallization and column chromatography.
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Recrystallization: This is an effective technique for removing small amounts of impurities, especially if the crude product is already relatively pure.
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Column Chromatography: This is the preferred method for separating the desired product from significant amounts of impurities, particularly unreacted starting material which may have a similar polarity. Both normal-phase and reverse-phase chromatography can be employed.
Q3: My purified this compound is colored. Is this normal?
A3: Indole derivatives can be susceptible to oxidation, which can result in coloration. While a pale yellow color is often reported for indole-3-carbaldehydes, a significant or dark coloration may indicate the presence of impurities or degradation. Proper storage, such as under an inert atmosphere and protected from light, can help minimize degradation.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| "Oiling out" instead of crystallization | The compound is precipitating from the solution above its melting point. This can be due to a supersaturated solution or cooling the solution too quickly. | 1. Reheat the solution to redissolve the oil. 2. Add a small amount of additional hot solvent to reduce saturation. 3. Allow the solution to cool more slowly to room temperature before further cooling in an ice bath. |
| No crystal formation upon cooling | The solution is too dilute, or there are no nucleation sites for crystal growth to begin. | 1. Try to induce crystallization by scratching the inside of the flask with a glass rod. 2. If available, add a seed crystal of pure this compound. 3. Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. |
| Low recovery of purified product | The chosen recrystallization solvent is too good a solvent for the compound, even at low temperatures. The product may also be co-precipitating with impurities. | 1. After filtration, cool the filtrate further to see if more product crystallizes. 2. Consider using a different solvent or a solvent mixture to optimize solubility and recovery. 3. If impurities are the issue, a preliminary purification by column chromatography may be necessary. |
Column Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of product and impurities | The polarity of the eluent (mobile phase) is not optimized for the separation. The column may be overloaded with the crude material. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) first to find an eluent that gives good separation (Rf of the product around 0.3-0.4). 2. Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. 3. Ensure the amount of crude material loaded is appropriate for the size of the column (typically 1-5% of the silica gel weight). |
| Product is streaking or tailing on the column | The compound may have strong interactions with the stationary phase (e.g., acidic silica gel). The sample may not be fully dissolved when loaded. | 1. Add a small amount of a modifier to the eluent, such as triethylamine (~0.1-1%), to neutralize the silica gel. 2. Ensure the crude product is fully dissolved in a minimal amount of solvent before loading it onto the column. 3. Consider using a different stationary phase, such as neutral alumina. |
| Product is not eluting from the column | The eluent is not polar enough to move the compound through the stationary phase. | 1. Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. 2. If the compound is very polar, a more polar solvent system, such as dichloromethane/methanol, may be required. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization for your specific sample.
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Solvent Selection: Based on analogous compounds, ethanol or methanol are good starting points for solvent screening.
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude this compound until it is completely dissolved.
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Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur.
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Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
This protocol provides a general procedure for purification using normal-phase silica gel chromatography.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Eluent Selection: A good starting point is a mixture of petroleum ether and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude mixture. Aim for an Rf value of ~0.3 for the desired product. Other potential solvent systems include petroleum ether/dichloromethane or chloroform/methanol for more polar compounds.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, ensuring a level bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully apply it to the top of the silica bed.
-
Elution: Begin elution with the chosen solvent system. If using a gradient, gradually increase the polarity of the mobile phase.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data
The following table provides representative data on the purity levels that can be expected with different purification methods for indole-3-carbaldehyde derivatives. The exact values for this compound may vary depending on the initial purity of the crude material and the optimization of the purification protocol.
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Typical Yield |
| Single Recrystallization | 85-95% | >98% | 70-90% |
| Column Chromatography | 50-90% | >99% | 60-85% |
| Preparative HPLC | 90-98% | >99.5% | 50-80% |
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for recrystallization issues.
Caption: Troubleshooting logic for column chromatography problems.
Preventing dimer formation during indole nitrosation and formylation reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent dimer formation during the nitrosation and formylation of indoles.
Troubleshooting Guide
This section addresses specific issues encountered during experimental procedures.
Indole Nitrosation
Q1: My indole nitrosation reaction mixture is turning a deep red/purple color, and I'm isolating a significant amount of an insoluble, high-molecular-weight byproduct. What is happening?
A1: The coloration and byproduct formation are classic signs of indole dimerization or trimerization.[1] This occurs because indole is highly nucleophilic and can react with electrophilic intermediates generated under acidic reaction conditions. The initial 3-nitrosoindole product can also react with the unreacted starting material to form these colored compounds.[2] The acidic environment protonates the indole, making it susceptible to attack by another neutral indole molecule.
Q2: I have low yields of my desired 3-nitrosoindole. How can I optimize the reaction to favor the monomer?
A2: Low yields are often directly linked to competing dimerization side reactions.[1] To improve the yield of the desired product, consider the following strategies:
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Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) to slow down the rate of dimerization, which often has a higher activation energy than the desired nitrosation.[2]
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Reverse Addition: Instead of adding the nitrosating agent to the indole, slowly add the indole solution to the mixture containing the nitrosating agent (e.g., in situ generated nitrous acid).[1] This technique keeps the concentration of free indole low, minimizing the chance of self-reaction.[3]
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pH Management: The optimal pH for nitrosation is often between 3 and 4.[1] Conditions that are too acidic can accelerate dimerization.[4]
-
Dilution: Running the reaction at a lower concentration can reduce the frequency of intermolecular collisions that lead to dimers.[3]
Indole Formylation (Vilsmeier-Haack)
Q1: During the Vilsmeier-Haack formylation of my indole, I'm observing byproducts other than the expected indole-3-carboxaldehyde. Why does this happen?
A1: The Vilsmeier-Haack reaction, while generally efficient for formylating electron-rich heterocycles, can still lead to side reactions with a substrate as reactive as indole.[5] The highly electrophilic Vilsmeier reagent can react with indole to form an intermediate iminium salt. If the reaction conditions are not carefully controlled, this intermediate can be attacked by another molecule of indole, leading to the formation of dimers or even trimers.[5]
Q2: What specific steps can I take to prevent dimer formation in my Vilsmeier-Haack reaction?
A2: To achieve a high yield of the desired 3-formylindole, optimization of the reaction conditions is critical. Key parameters to control include:
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Temperature: The initial formation of the Vilsmeier reagent and its subsequent reaction with indole should be carried out at low temperatures (e.g., 0-10 °C).[6]
-
Reagent Stoichiometry: Use a precise stoichiometry, typically with a slight excess of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents), to ensure the indole is consumed efficiently, leaving less available for side reactions.
-
Controlled Addition: Add the phosphorus oxychloride (POCl₃) to the dimethylformamide (DMF) at a controlled rate while cooling, and subsequently add the indole solution dropwise to the pre-formed Vilsmeier reagent.[6]
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Hydrolysis Step: Ensure the final hydrolysis of the intermediate iminium salt is complete, as residual intermediates can be prone to side reactions during workup and purification.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism that drives indole dimerization in acidic conditions?
A1: The high electron density at the C3 position makes the indole ring highly nucleophilic. In acidic media, an indole molecule can become protonated, forming an electrophilic indoleninium ion. This ion is then rapidly attacked by a second, neutral indole molecule (acting as a nucleophile) to form a dimeric species. This process can continue, leading to trimers and oligomers.[4][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Oligomerization of indole-3-carbinol in aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 1,2-Diphenyl-1H-indole-3-carbaldehyde for Library Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 1,2-Diphenyl-1H-indole-3-carbaldehyde. This key intermediate is often utilized in the generation of compound libraries for drug discovery. This guide includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure successful and efficient synthesis.
Experimental Protocols
The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring.[1][2][3][4][5][6]
Vilsmeier-Haack Formylation of 1,2-Diphenylindole
This protocol is adapted from general procedures for the formylation of indoles and takes into consideration the specific properties of the 1,2-diphenylindole substrate.
Materials:
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1,2-Diphenylindole
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF), anhydrous
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1,2-Dichloroethane (optional solvent)
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Sodium acetate
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Deionized water
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Diethyl ether or other suitable extraction solvent
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Saturated sodium bicarbonate solution
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Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), anhydrous
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Silica gel for column chromatography
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Hexane and Ethyl acetate for chromatography
Equipment:
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Ice bath
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Heating mantle or oil bath
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Condenser
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Separatory funnel
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Rotary evaporator
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Glassware for column chromatography
Procedure:
-
Vilsmeier Reagent Formation:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).
-
Cool the flask in an ice bath to 0°C.
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Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 10°C during the addition.
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After the addition is complete, allow the mixture to stir at 0°C for 30 minutes. The formation of a yellowish-white solid, the Vilsmeier reagent, may be observed.
-
-
Formylation Reaction:
-
Dissolve 1,2-diphenylindole (1 equivalent) in a minimal amount of anhydrous DMF or 1,2-dichloroethane.
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Add the solution of 1,2-diphenylindole dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C. The optimal temperature and reaction time should be determined by monitoring the reaction progress by Thin Layer Chromatography (TLC). Due to the potential steric hindrance from the phenyl groups, a higher temperature and longer reaction time compared to unsubstituted indole may be necessary.[3]
-
-
Work-up and Isolation:
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Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
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Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
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Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) (3 x 50 mL).
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Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
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The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure this compound.
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Data Presentation
The following table summarizes the reaction conditions and yields for the Vilsmeier-Haack formylation of various indole derivatives to provide a comparative context. Please note that the yield for this compound may vary based on the optimized reaction conditions.
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Indole | POCl₃, DMF | 85 | 5 | 96 |
| 2-Methylaniline (forms a substituted indole in situ) | POCl₃, DMF | 85 | 5 | 96 |
| 2,3-Dimethylaniline (forms a substituted indole in situ) | POCl₃, DMF | 85 | 7 | 90 |
| 2,5-Dimethylaniline (forms a substituted indole in situ) | POCl₃, DMF | 90 | 8 | 89 |
| 4-Amino-3-methylphenol (forms a substituted indole in situ) | POCl₃, DMF | 85 | 7 | 92 |
| 6-Chloro-2-methyl-aniline (forms a substituted indole in situ) | POCl₃, DMF | 90 | 8 | 91 |
Table adapted from various sources.[7][8]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
Q1: The reaction yield is low or no product is formed.
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Possible Cause 1: Inactive Vilsmeier reagent. The Vilsmeier reagent is sensitive to moisture.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous DMF and freshly opened or distilled POCl₃. Prepare the Vilsmeier reagent immediately before use.
-
-
Possible Cause 2: Incomplete reaction. The steric hindrance from the two phenyl groups on the indole ring may slow down the reaction.
-
Solution: Increase the reaction temperature (e.g., up to 80-100°C) and/or prolong the reaction time. Monitor the reaction progress carefully by TLC to determine the optimal conditions. Consider using a higher excess of the Vilsmeier reagent (e.g., 1.5-2.0 equivalents).
-
-
Possible Cause 3: Low reactivity of the substrate. Although the indole nucleus is electron-rich, the phenyl groups might influence its reactivity.
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Solution: Ensure the starting 1,2-diphenylindole is pure. If the issue persists, consider alternative formylating agents, though the Vilsmeier-Haack reaction is generally the most effective for indoles.
-
Q2: A dark, tarry residue is formed during the reaction.
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Possible Cause 1: Overheating. The Vilsmeier-Haack reaction can be exothermic, and excessive heat can lead to polymerization and decomposition of the indole starting material or product.
-
Solution: Maintain strict temperature control, especially during the addition of POCl₃ and the indole solution. Use an efficient cooling bath. When heating the reaction, increase the temperature gradually.
-
-
Possible Cause 2: Impurities in the starting materials.
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Solution: Use purified 1,2-diphenylindole and high-purity, anhydrous solvents.
-
Q3: Multiple products are observed on the TLC plate.
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Possible Cause 1: Side reactions. While formylation at the C3 position is strongly favored for indoles, other side reactions can occur, especially under harsh conditions.
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Solution: Optimize the stoichiometry of the Vilsmeier reagent. A large excess may lead to undesired byproducts. Ensure the reaction temperature and time are not excessive.
-
-
Possible Cause 2: Decomposition. The product or starting material might be decomposing.
-
Solution: As with tar formation, maintain careful temperature control and monitor the reaction to avoid prolonged heating after completion.
-
Q4: Difficulty in purifying the product.
-
Possible Cause: Similar polarity of the product and byproducts.
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Solution: For column chromatography, use a shallow solvent gradient (e.g., slowly increasing the percentage of ethyl acetate in hexane) to achieve better separation. If chromatography is challenging, recrystallization from different solvent systems should be attempted.
-
Caption: A troubleshooting decision tree for the Vilsmeier-Haack formylation.
Frequently Asked Questions (FAQs)
Q1: Why is the Vilsmeier-Haack reaction preferred for the formylation of indoles?
The Vilsmeier-Haack reaction is highly effective for electron-rich aromatic and heteroaromatic compounds like indoles.[5] The reaction is generally high-yielding and the formylation occurs regioselectively at the C3 position of the indole ring, which is the most nucleophilic position.
Q2: How can this synthesis be scaled up for library synthesis?
For library synthesis, a robust and reproducible procedure is crucial. When scaling up:
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Temperature Control: Ensure efficient heat dissipation, as the reaction is exothermic. For larger scales, a jacketed reactor with a cooling system is recommended.
-
Reagent Addition: The dropwise addition of reagents should be carefully controlled to maintain the desired temperature.
-
Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if precipitates form.
-
Work-up: The work-up procedure should be scalable. Using a larger separatory funnel or an extraction vessel is necessary.
-
Purification: For library synthesis, parallel purification techniques like automated flash chromatography can be employed to handle multiple samples efficiently.
Q3: What are the key safety precautions for this reaction?
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Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. It should also be handled in a fume hood.
-
The reaction is exothermic and should be cooled properly to prevent it from running out of control.
Q4: Can other formylating agents be used?
While other formylation methods exist (e.g., Duff reaction, Reimer-Tiemann reaction), the Vilsmeier-Haack reaction is generally the most suitable and highest-yielding method for indoles.[9]
Q5: What is the expected regioselectivity of the formylation of 1,2-diphenylindole?
For indoles, electrophilic substitution, such as formylation, overwhelmingly occurs at the C3 position due to the high electron density at this position. The presence of the phenyl groups at the N1 and C2 positions is not expected to change this inherent reactivity of the indole nucleus.
References
- 1. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Alternative reagents for the formylation of 1,2-diphenylindole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the formylation of 1,2-diphenylindole. Due to the steric hindrance imposed by the phenyl groups at the N-1 and C-2 positions, this substrate presents unique challenges compared to simpler indoles. This guide explores alternative reagents and offers solutions to common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is the standard Vilsmeier-Haack formylation challenging for 1,2-diphenylindole?
A1: The Vilsmeier-Haack reaction, while common for indoles, can be difficult for 1,2-diphenylindole due to steric hindrance.[1] The bulky phenyl groups at the N-1 and C-2 positions can impede the approach of the electrophilic Vilsmeier reagent to the C-3 position, often leading to low yields or requiring harsh reaction conditions.
Q2: What are the main alternative methods for formylating 1,2-diphenylindole?
A2: Several alternative methods can be employed, which may offer milder conditions or different mechanistic pathways to overcome steric hindrance. These include the Rieche formylation, the Duff reaction, and modern catalytic methods.[2][3][4]
Q3: What are common side products observed during the formylation of indoles, and how can they be minimized?
A3: A common side product in formylation reactions using DMF is the formation of 3-cyanoindole, which arises from impurities or side reactions of the formylating agent.[5] To minimize this, use high-purity anhydrous solvents, conduct the reaction under an inert atmosphere, and optimize temperature and reaction time.[5] Additionally, quenching the reaction with ice-cold water or sodium bicarbonate solution is preferable to ammonia-based solutions.[5]
Q4: How can I improve the yield for a sterically hindered substrate like 1,2-diphenylindole?
A4: To improve yields, consider optimizing reaction conditions such as temperature, reaction time, and catalyst concentration. For methods like the Rieche formylation, the choice and amount of Lewis acid are critical.[4][6] Milder, more reactive formylating agents or methods that generate the active electrophile in situ under gentle conditions may also be beneficial.[3]
Alternative Reagent Summary
The following table summarizes alternative reagents for the formylation of indoles, with special considerations for sterically hindered substrates like 1,2-diphenylindole. Yields are representative and can vary significantly based on the specific indole substrate and reaction conditions.
| Method | Reagents | Typical Conditions | Representative Yield (General Indoles) | Suitability for 1,2-Diphenylindole |
| Vilsmeier-Haack | POCl₃, DMF | 0°C to 100°C | 70-95% | Potentially low yield due to steric hindrance. Requires optimization.[7] |
| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ | 0°C to RT, in DCM | 80-95% | Good alternative; suitable for sterically hindered sites.[4][6][8] |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid (e.g., TFA, AcOH) | Reflux | 15-70% | Lower yields are common, but it's a convenient method.[2][9] |
| PPh₃/I₂CH₂I₂ Promoted | PPh₃, I₂CH₂I₂, DMF, H₂O | 80°C | 44-90% | Mild conditions and in situ reagent formation may favor hindered substrates.[3] |
| Iron-Catalyzed | FeCl₃, Formaldehyde, aq. NH₃, Air | 130°C in DMF | up to 93% | A greener alternative, though the high temperature may be a concern.[10] |
| Photoredox Catalysis | Eosin Y, TMEDA, Blue LED, Air | Room Temperature | Good | Very mild conditions, making it a potentially excellent choice.[11] |
Troubleshooting Guides
Problem 1: Low or No Yield of 1,2-Diphenylindole-3-carboxaldehyde
This guide provides a workflow for troubleshooting low-yield reactions.
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Significant Side Product Formation
This decision tree helps in addressing the formation of unwanted side products, such as 3-cyanoindole.
Caption: Decision tree for addressing side product formation.
Experimental Protocols
Protocol 1: Rieche Formylation
This method is often effective for electron-rich aromatic compounds and can overcome steric hindrance.[4][6][8]
Reagents:
-
1,2-Diphenylindole
-
Dichloromethyl methyl ether (Cl₂CHOMe)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous Dichloromethane (DCM)
-
Ice water
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1,2-diphenylindole (1 equivalent) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add titanium tetrachloride (1.8 - 5 equivalents) to the stirred solution.
-
After stirring for 5-15 minutes, add dichloromethyl methyl ether (1.1 - 2 equivalents) dropwise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C or allow it to warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC). Reaction times can range from 3 to 17 hours.
-
Once the reaction is complete, carefully quench the mixture by pouring it into ice water with vigorous stirring.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation
This protocol generates a Vilsmeier-type intermediate in situ under milder conditions.[3]
Reagents:
-
1,2-Diphenylindole
-
Triphenylphosphine (Ph₃P)
-
1,2-Diiodoethane (ICH₂CH₂I)
-
N,N-Dimethylformamide (DMF)
-
Water (H₂O)
-
4-(N,N-dimethylamino)pyridine (DMAP) (optional, for less reactive substrates)
Procedure:
-
To a reaction vessel, add 1,2-diphenylindole (1 equivalent), triphenylphosphine (1.5 equivalents), and 1,2-diiodoethane (1.5 equivalents).
-
For electron-deficient/hindered substrates (Two-Step Process):
-
Add anhydrous DMF and DMAP (1 equivalent).
-
Stir the mixture at 80°C for 2 hours under an air atmosphere.
-
Add water and continue stirring at 80°C for an additional 2 hours.
-
-
Cool the reaction mixture to room temperature.
-
Perform a standard aqueous work-up, extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
Caption: General workflows for alternative formylation methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. sioc.ac.cn [sioc.ac.cn]
- 4. Rieche formylation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Formylation - Rieche Formylation [commonorganicchemistry.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. synarchive.com [synarchive.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 11. Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst [organic-chemistry.org]
Managing temperature control in the Vilsmeier-Haack reaction for indoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing temperature control in the Vilsmeier-Haack formylation of indoles.
Troubleshooting Guide
Issue: Low or No Yield of 3-Formylindole
| Potential Cause | Recommended Solution |
| Improper Vilsmeier Reagent Formation Temperature | The formation of the Vilsmeier reagent (from DMF and POCl₃) is exothermic. This step should be performed at low temperatures, typically 0-10°C, to prevent reagent decomposition.[1] Allowing the temperature to rise too high can lead to a thermally unstable intermediate and potential thermal runaway.[2][3] |
| Incorrect Reaction Temperature for Formylation | The optimal temperature for the formylation of indole itself can vary. While some procedures start at 0°C and allow the reaction to warm to room temperature[4], others have found temperatures up to 80°C to be optimal for achieving a good yield of 3-formylindole.[1] It is crucial to monitor the reaction by TLC or LC-MS to determine the ideal endpoint and avoid prolonged heating which can lead to side products.[4] |
| Decomposition of Reagents | Impure or decomposed N,N-Dimethylformamide (DMF) can inhibit the reaction. DMF can break down into dimethylamine, which reacts with the Vilsmeier reagent.[5] Always use high-purity, anhydrous solvents and freshly distilled reagents.[4] If your DMF has a fishy odor, it may be decomposed and should be replaced.[5] |
| Atmospheric Moisture | The Vilsmeier reagent is sensitive to moisture. The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent.[4] |
Issue: Significant Formation of Byproducts
| Byproduct | Potential Cause | Recommended Solution |
| 3-Cyanoindole | This is a common byproduct in the Vilsmeier-Haack reaction of indoles.[4] Its formation can be promoted by high reaction temperatures or prolonged reaction times.[4] Nitrogen-containing impurities in reagents or solvents can also contribute.[4] | Optimize the reaction temperature and time, monitoring closely by TLC.[4] Use high-purity, anhydrous reagents and solvents.[4] Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions.[4] |
| Polymerization/Charring | Elevated temperatures can lead to the decomposition of the substrate or product, resulting in polymerization or charring.[1] | Maintain the lowest effective reaction temperature and avoid overheating. Monitor the reaction progress to prevent unnecessarily long reaction times. |
| Indole Trimers | In some cases, particularly with modified Vilsmeier reagents, indole trimers can be formed, especially at elevated temperatures (e.g., heating to 80°C after initial reaction).[6] | Carefully control the reaction temperature and consider that different amide sources for the Vilsmeier reagent can lead to different outcomes. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature for forming the Vilsmeier reagent?
A1: The Vilsmeier reagent should be prepared at low temperatures, typically between 0°C and 10°C, by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with vigorous stirring.[1] This is an exothermic process, and maintaining a low temperature is critical to prevent the decomposition of the reagent.[2]
Q2: What is the recommended temperature for the formylation of indole?
A2: The optimal temperature can vary depending on the specific substrate and reaction conditions. Common procedures involve adding the indole solution to the pre-formed Vilsmeier reagent at 0°C and then allowing the mixture to warm to room temperature for 1-2.5 hours.[4] However, some studies have reported that heating to temperatures as high as 80-100°C can provide optimal results for certain substrates.[1][5] It is advisable to start with lower temperatures and monitor the reaction's progress to find the best conditions for your specific indole derivative.
Q3: How does temperature affect the formation of the common byproduct, 3-cyanoindole?
A3: Higher reaction temperatures and longer reaction times can increase the formation of 3-cyanoindole.[4] To minimize this side reaction, it is recommended to perform the reaction at the lowest effective temperature and for the shortest time necessary for the completion of the formylation.[4]
Q4: Are there significant thermal hazards associated with the Vilsmeier-Haack reaction?
A4: Yes, the Vilsmeier-Haack reaction poses specific thermal hazards. The Vilsmeier intermediate itself is thermally unstable and can undergo rapid decomposition, leading to a thermal runaway, especially on a larger scale.[2][3] Careful temperature control during both the reagent formation and the subsequent reaction is crucial for safety.
Q5: My reaction is not working, even with temperature control. What else could be wrong?
A5: If temperature is well-controlled, consider the purity of your reagents. The use of high-purity, anhydrous DMF is critical, as impurities like dimethylamine can interfere with the reaction.[4][5] Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere to exclude moisture.[4]
Experimental Protocols
Protocol 1: General Vilsmeier-Haack Formylation of Indole at Room Temperature
This protocol is adapted from procedures that prioritize control at lower temperatures before proceeding.
-
Vilsmeier Reagent Formation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous DMF.
-
Cool the flask to 0°C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 5°C.[4]
-
After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.[1]
-
-
Formylation Reaction:
-
Dissolve indole (1 equivalent) in a minimal amount of anhydrous solvent (e.g., DCM or DMF).
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2.5 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench the mixture by carefully pouring it into ice-cold water or a saturated sodium bicarbonate solution.[4]
-
Adjust the pH to basic (around 10) with a suitable base like NaOH solution.[5]
-
The product may precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under reduced pressure.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography or recrystallization.[4]
-
Data Summary
Table 1: Temperature Conditions for Vilsmeier-Haack Reaction of Indoles and Related Compounds
| Substrate | Reagent Formation Temp. | Reaction Temp. | Duration | Observed Outcome | Reference |
| Indole | 0°C | 0°C to Room Temp | 2.5 hours | Good yield of 3-formylindole | |
| Indole | 0°C | 0°C to Room Temp | 1-2 hours | 3-formylindole | [4] |
| Indole | Not specified | 80°C | Not specified | Good yield of 3-formylindole | [1] |
| Indole | -10 to 0°C | Rose to 45°C, then 80°C | 3 hours | Formation of indole trimers | [6] |
| N,N-Dimethylaniline | Not specified | 15°C to 40°C | Not specified | Process requires careful control to avoid thermal runaway | [1] |
| 2,3,3-trimethyl-3H-indole | Ice-bath | 75°C | 6 hours | Excellent yield of 2-(3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde | [7] |
Visualizations
Caption: General workflow for the Vilsmeier-Haack formylation of indole.
Caption: Troubleshooting decision tree for Vilsmeier-Haack temperature issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Characterization of unexpected byproducts in 1,2-Diphenyl-1H-indole-3-carbaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Diphenyl-1H-indole-3-carbaldehyde. The information provided is designed to help identify and resolve common issues, with a focus on the characterization of unexpected byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and efficient method for the formylation of 1,2-diphenylindole is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich indole ring.[1][2]
Q2: At which position on the 1,2-diphenylindole ring does formylation occur?
A2: In the Vilsmeier-Haack reaction, electrophilic substitution on the indole nucleus preferentially occurs at the C-3 position due to the high electron density at this location.[3] For 1,2-diphenylindole, formylation is expected to yield this compound.
Q3: What are some general precautions to take during the Vilsmeier-Haack reaction to minimize byproduct formation?
A3: To ensure a clean reaction and high yield of the desired product, the following precautions are recommended:
-
Use high-purity reagents: Anhydrous solvents and freshly distilled reagents are crucial. Impurities in DMF, for instance, can lead to side reactions.
-
Maintain an inert atmosphere: The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the Vilsmeier reagent from reacting with atmospheric moisture.
-
Control the reaction temperature: The Vilsmeier reagent is typically prepared at low temperatures (0-5 °C). The formylation reaction temperature should be carefully controlled and optimized for the specific substrate.
-
Monitor reaction progress: Use thin-layer chromatography (TLC) or other analytical techniques to monitor the reaction and avoid unnecessarily long reaction times, which can lead to the formation of degradation products.
-
Appropriate work-up: Quenching the reaction with ice-cold water or a saturated sodium bicarbonate solution is generally preferred over ammonia-based solutions.
Q4: Are there alternative, milder methods for the formylation of indoles?
A4: Yes, several alternative methods have been developed, which may offer milder conditions or different selectivity. These include:
-
Triphenylphosphine/1,2-diiodoethane-promoted formylation with DMF.[4]
-
Iron-catalyzed C3-formylation using formaldehyde and aqueous ammonia.
-
Visible-light-mediated C-3 formylation using Eosin Y as a photoredox catalyst.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired product | 1. Inactive Vilsmeier reagent due to moisture. 2. Low reactivity of the substrate under the chosen conditions. 3. Impure starting materials. | 1. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. Use anhydrous solvents and fresh POCl₃ and DMF. 2. Increase the reaction temperature or prolong the reaction time while monitoring by TLC. Consider using a more reactive formylating agent or a different synthetic route. 3. Purify the 1,2-diphenylindole starting material before use. |
| Presence of a significant amount of unreacted starting material | 1. Insufficient Vilsmeier reagent. 2. Reaction time is too short. 3. Reaction temperature is too low. | 1. Use a slight excess of the Vilsmeier reagent (1.1-1.5 equivalents). 2. Continue to monitor the reaction by TLC until the starting material is consumed or the product spot ceases to intensify. 3. Gradually increase the reaction temperature and monitor the progress. |
| Formation of a dark, tarry reaction mixture | Polymerization of the indole nucleus under strongly acidic conditions. | 1. Add the indole substrate to the pre-formed Vilsmeier reagent at a low temperature. 2. Ensure efficient stirring to avoid localized overheating. 3. Consider a milder formylation method if polymerization is a persistent issue. |
| Appearance of unexpected spots on TLC after work-up | Formation of one or more byproducts. See the "Potential Unexpected Byproducts" section below for more details. | 1. Isolate the byproducts using column chromatography for characterization. 2. Adjust reaction conditions (temperature, time, stoichiometry) to minimize byproduct formation. 3. Optimize the purification protocol to effectively separate the byproducts. |
Characterization of Unexpected Byproducts
The following table summarizes potential unexpected byproducts that may arise during the synthesis of this compound, along with their likely origins and key characterization data.
| Byproduct | Potential Origin | Expected Mass (m/z) | Key ¹H NMR Signals (indicative) |
| Unreacted 1,2-diphenylindole | Incomplete reaction. | 269.34 | Absence of an aldehyde proton signal (~10 ppm). Aromatic protons in the expected regions. |
| Diformylated Indole Derivative | Over-reaction with excess Vilsmeier reagent, especially at higher temperatures. Formylation may occur on one of the phenyl rings. | 325.36 | Two distinct aldehyde proton signals (~10 ppm). Complex aromatic region with additional splitting. |
| Chlorinated Indole Derivative | Reaction with the Vilsmeier reagent (which contains a chloroiminium species) at an alternative position on the indole or phenyl rings. | 331.80 | Complex aromatic region with shifts indicative of a chlorine substituent. Aldehyde proton signal present. |
| Bis(1,2-diphenylindolyl)methane | Condensation of the starting material or product with a formylating species or formaldehyde impurity. | 550.69 | Absence of an aldehyde proton. Presence of a singlet around 6.0-6.5 ppm (methine bridge proton). |
| Indole Trimer | Complex side reaction involving multiple indole units, potentially catalyzed by the acidic conditions.[5] | 819.04 (for a trimer of 1,2-diphenylindole) | Very complex aromatic region. Absence of an aldehyde proton. Likely insoluble. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Formylation: Dissolve 1,2-diphenylindole (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the progress of the reaction by TLC (e.g., using a hexane:ethyl acetate solvent system).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Isolation and Purification: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Protocol 2: Characterization of Byproducts by Column Chromatography
-
Sample Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Elution: Load the adsorbed sample onto the top of the column. Elute the column with a solvent gradient, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify and isolate the different components.
-
Characterization: Combine the fractions containing each isolated compound, evaporate the solvent, and characterize the purified compounds using analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis reaction.
References
Technical Support Center: Refinement of Purification Techniques for High-Purity 1,2-Diphenyl-1H-indole-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of 1,2-Diphenyl-1H-indole-3-carbaldehyde. The following sections offer detailed experimental protocols, frequently asked questions, and troubleshooting advice to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during the purification of this compound.
Issue 1: Low Yield After Purification
| Potential Cause | Recommended Solution |
| Incomplete Reaction: The synthesis of this compound via the Vilsmeier-Haack reaction may not have gone to completion. | Before purification, ensure the reaction has finished by using Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (1,2-diphenylindole). |
| Product Loss During Extraction: The product may be partially soluble in the aqueous layer during the work-up of the Vilsmeier-Haack reaction. | To minimize loss, thoroughly extract the aqueous phase with a suitable organic solvent such as ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3 x 50 mL) to maximize recovery. |
| Improper Recrystallization Solvent: The chosen solvent may be too good at dissolving the product even at low temperatures, or you may be using an excessive volume of solvent. | Select a solvent or solvent system in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Ethanol or methanol are often good starting points for indole derivatives. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Product Adsorption on Silica Gel: During column chromatography, the product may strongly adsorb to the stationary phase, leading to incomplete elution. | If you suspect strong adsorption, consider using a more polar eluent system or adding a small percentage of a polar solvent like methanol to your eluent to facilitate the elution of the product. |
Issue 2: Persistent Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted Starting Material: The most common impurity is likely unreacted 1,2-diphenylindole. | 1,2-diphenylindole is less polar than the aldehyde product. During column chromatography, it should elute first. Use a solvent system with a lower polarity initially (e.g., a higher ratio of petroleum ether to ethyl acetate) to effectively separate the starting material. |
| Byproducts from Vilsmeier-Haack Reaction: The reaction can sometimes lead to the formation of other formylated or related byproducts. | Optimize the reaction conditions (e.g., temperature, reaction time) to minimize byproduct formation. For purification, a carefully optimized gradient elution in column chromatography is recommended to separate closely related impurities. |
| Colored Impurities: The product may have a persistent color (e.g., yellow or brown) due to minor, highly colored impurities. | During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be cautious not to use an excessive amount, as it can also adsorb the desired product. Perform a hot filtration to remove the charcoal before allowing the solution to cool. |
Issue 3: Poor Separation During Column Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities. | Use TLC to screen various solvent systems before running the column. Aim for an Rf value of 0.2-0.3 for the desired product. A common eluent system for indole-3-carbaldehydes is a mixture of petroleum ether and ethyl acetate. |
| Column Overloading: Applying too much crude material to the column can lead to broad bands and poor separation. | As a general rule, use a ratio of at least 30:1 (w/w) of silica gel to crude product. |
| Improper Column Packing: An unevenly packed column will result in channeling and inefficient separation. | Ensure the silica gel is packed uniformly. A slurry packing method is often preferred to minimize air bubbles and channels. |
| Compound Streaking on TLC/Column: The compound may be interacting too strongly with the acidic silica gel. | Add a small amount of a modifier, such as triethylamine (~0.5-1%), to the eluent system to neutralize the acidic sites on the silica gel and improve the peak shape. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The most common impurity is typically the unreacted starting material, 1,2-diphenylindole. Other potential impurities can arise from the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). These can include byproducts from side reactions or residual DMF. The Vilsmeier-Haack reaction is a formylation process that introduces a formyl group onto an electron-rich aromatic ring.[1][2]
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: For many indole-3-carbaldehyde derivatives, ethanol or methanol are effective recrystallization solvents.[3][4] You should start by dissolving a small amount of your crude product in a minimal amount of the hot solvent and then allowing it to cool slowly to induce crystallization.
Q3: My purified product is still slightly colored. How can I decolorize it?
A3: A common method for removing colored impurities is to use activated charcoal during recrystallization. Dissolve your product in the hot recrystallization solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal. The purified, colorless product should crystallize upon cooling.
Q4: How can I monitor the purity of my this compound during the purification process?
A4: Thin Layer Chromatography (TLC) is an excellent technique for monitoring purity. Spot your crude material and the collected fractions from column chromatography on a TLC plate and elute with an appropriate solvent system. The presence of a single spot (visualized under UV light) indicates a high degree of purity. High-Performance Liquid Chromatography (HPLC) can also be used for a more quantitative assessment of purity.[5]
Q5: What is the expected appearance and melting point of pure this compound?
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Petroleum ether (or hexane)
-
Ethyl acetate
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand
-
Beakers and flasks for fraction collection
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Preparation of the Slurry: In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 95:5 petroleum ether:ethyl acetate).
-
Packing the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Carefully pour the silica gel slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing. Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed. Add a thin layer of sand on top of the silica gel.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading). Carefully apply the sample to the top of the column.
-
Elution: Begin eluting the column with the initial non-polar solvent system. Collect fractions in test tubes or flasks.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., from 5% to 10%, then 15%, etc.). This will help to elute the more polar product after any less polar impurities (like unreacted 1,2-diphenylindole) have been washed off.
-
Monitoring Fractions: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Combining and Evaporating: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol describes a general method for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture on a hot plate with gentle swirling. Continue to add small portions of hot ethanol until the solid has just completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and gently swirl the hot solution for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should start to form. For maximum yield, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to obtain the pure, crystalline this compound.
Quantitative Data Summary
The following table provides a general guide to the expected outcomes of the purification processes based on data for analogous indole-3-carbaldehyde derivatives. The actual yields and purity for this compound may vary depending on the specific experimental conditions and the purity of the crude material.
| Purification Method | Typical Recovery Yield | Expected Purity | Notes |
| Column Chromatography | 60-90% | >95% | Yield can be affected by the efficiency of separation and the amount of material lost on the column. |
| Recrystallization | 70-95% | >98% | Yield depends on the solubility of the compound in the chosen solvent at different temperatures. Multiple recrystallizations can improve purity but will lower the overall yield. |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
Validation & Comparative
A Comparative Analysis of 1,2-Diphenyl-1H-indole-3-carbaldehyde and Other Indole Aldehydes: A Guide for Researchers
Introduction
Indole-3-carbaldehydes are a pivotal class of heterocyclic compounds, serving as versatile precursors in the synthesis of a myriad of biologically active molecules and natural products.[1][2] Their inherent chemical reactivity and the biological significance of the indole scaffold make them a focal point in medicinal chemistry and drug discovery.[1] This guide provides a comparative analysis of 1,2-Diphenyl-1H-indole-3-carbaldehyde against other indole aldehydes, focusing on their synthesis, reactivity, and biological activities. While direct, extensive experimental data for this compound is limited in the public domain, this guide extrapolates its potential properties based on the established structure-activity relationships of related substituted indole aldehydes.
Synthesis of Indole Aldehydes
The synthesis of indole-3-carbaldehydes can be achieved through various established methods. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Common Synthetic Routes:
-
Vilsmeier-Haack Reaction: This is a widely used method for the formylation of indoles at the C-3 position. It involves the use of a formylating agent like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
-
Fischer Indole Synthesis: This classical method involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. To synthesize a 3-carbaldehyde derivative, an appropriate α-keto aldehyde or a related precursor would be required.
-
Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform in a basic solution. While primarily for phenols, it can be adapted for indoles, though yields and regioselectivity can be issues.
-
Oxidation of 3-Methylindoles (Skatoles): The methyl group at the C-3 position of an indole ring can be oxidized to an aldehyde group using various oxidizing agents.
For the synthesis of this compound, a plausible route would involve the Fischer indole synthesis using N,N-diphenylhydrazine and a suitable three-carbon aldehyde equivalent, followed by formylation at the 3-position. Alternatively, an N-phenylation of 2-phenylindole followed by a Vilsmeier-Haack reaction could yield the target compound.
Comparative Biological Activity
Derivatives of indole-3-carbaldehyde exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. The nature and position of substituents on the indole ring and the aldehyde group play a crucial role in modulating this biological activity.
Anticancer Activity
Indole-3-carbaldehyde derivatives have shown significant potential as anticancer agents. Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.
Below is a table summarizing the cytotoxic activity of various substituted indole-3-carbaldehyde derivatives against different cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) |
| Indole-thiosemicarbazone derivative | A549 (Lung) | 11.5 |
| Indole-thiosemicarbazone derivative | HepG-2 (Liver) | 35.3 |
| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 |
| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 (µg/mL) |
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 (µg/mL) |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological function.
The data suggests that modifications at both the N-1 and C-3 positions can significantly influence the anticancer potency of the indole scaffold. The phenyl groups in this compound are expected to increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and interact with intracellular targets.
Antimicrobial Activity
Indole derivatives are also known for their antimicrobial properties against a range of bacteria and fungi.[3] The aldehyde functional group can readily react with nucleophiles in biological systems, contributing to the antimicrobial effect.
The table below presents the minimum inhibitory concentration (MIC) values for several indole-3-carbaldehyde derivatives against various microorganisms.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) |
| Indole-3-aldehyde hydrazide/hydrazone derivatives | Staphylococcus aureus | 6.25 - 100 |
| Indole-3-aldehyde hydrazide/hydrazone derivatives | Methicillin-resistant S. aureus (MRSA) | 6.25 - 100 |
| Indole-3-aldehyde hydrazide/hydrazone derivatives | Escherichia coli | 12.5 - 100 |
| Indole-3-aldehyde hydrazide/hydrazone derivatives | Bacillus subtilis | 6.25 - 100 |
| Indole-3-aldehyde hydrazide/hydrazone derivatives | Candida albicans | 12.5 - 100 |
| Indole-triazole derivative (3d) | MRSA | More effective than ciprofloxacin |
| Indole-thiadiazole derivative (2c) | MRSA | More effective than ciprofloxacin |
| Indole-thiadiazole derivative (2c) | B. subtilis | 3.125 |
| Indole-triazole derivative (3c) | B. subtilis | 3.125 |
MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.[4][5]
The presence of phenyl groups at the N-1 and C-2 positions in this compound could enhance its antimicrobial activity due to increased steric hindrance and altered electronic properties, which may favor interactions with microbial targets.
Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases. Indole-3-carbaldehyde and its derivatives have demonstrated anti-inflammatory properties.[6] One of the key mechanisms is the inhibition of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response.[7]
Indole-3-carboxaldehyde (also referred to as indole-3-aldehyde or IAld) has been shown to alleviate lipopolysaccharide (LPS)-induced intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome.[7] This effect is mediated, at least in part, through the activation of the Aryl Hydrocarbon Receptor (AhR).[7]
While direct anti-inflammatory data for this compound is unavailable, its structural features suggest it could be an activator of the AhR, a ligand-activated transcription factor involved in regulating immune responses.
Antioxidant Activity
Several indole-3-carboxaldehyde derivatives have been evaluated for their antioxidant potential. The ability to scavenge free radicals is an important property for compounds aimed at treating diseases associated with oxidative stress. The antioxidant activity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.
Studies have shown that the introduction of aryl amine moieties to the indole-3-carboxaldehyde scaffold can significantly enhance antioxidant activity.[8] For example, a derivative bearing a methoxy-substituted phenolic moiety showed superior DPPH scavenging activity compared to the standard antioxidant butylated hydroxy anisole (BHA).[8]
Signaling Pathways and Experimental Workflows
The biological activities of indole aldehydes are mediated through their interaction with various cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for understanding their mechanism of action.
Caption: A general experimental workflow for the synthesis and biological evaluation of indole aldehydes.
Caption: Simplified signaling pathway of NLRP3 inflammasome activation and its inhibition by Indole-3-Carboxaldehyde.
Caption: General pathway of Aryl Hydrocarbon Receptor (AhR) activation by indole aldehydes.
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of the biological activities of indole aldehydes.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds (including this compound and other indole aldehydes) are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
DPPH Radical Scavenging Assay
This assay measures the antioxidant activity of the compounds.
-
Preparation of Solutions: A stock solution of DPPH in methanol is prepared. The test compounds are dissolved in a suitable solvent to prepare various concentrations.
-
Reaction Mixture: The test compound solutions are mixed with the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against compound concentration.
Conclusion
Indole-3-carbaldehydes are a class of compounds with significant and diverse biological activities. While specific experimental data for this compound is scarce in the current literature, the analysis of structurally related compounds provides a strong basis for predicting its potential as a bioactive agent. The presence of phenyl groups at both the N-1 and C-2 positions is a unique structural feature that warrants further investigation. The synthetic accessibility of this compound, coupled with the promising biological activities of related indole aldehydes, makes it an attractive candidate for future research in drug discovery. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic evaluation of this compound and other novel indole derivatives.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. mdpi.com [mdpi.com]
- 7. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation [mdpi.com]
- 8. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Indole-3-Carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
I. Anticancer Activity: SAR and Mechanistic Insights
Indole-3-carbaldehyde derivatives have shown considerable promise as anticancer agents, primarily through the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[1] The structural modifications at the N1 and C2 positions of the indole ring, as well as transformations of the C3-aldehyde group, have profound effects on their cytotoxic activity.
A general workflow for the SAR-driven discovery of anticancer indole derivatives is depicted below.
Data Presentation: Anticancer Activity of Indole-3-Carbaldehyde Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) of various indole-3-carbaldehyde derivatives against different cancer cell lines.
| Compound ID | N1-Substituent | C2-Substituent | C3-Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | -H | -Phenyl | Hydrazone | MCF-7 | 13.2 | [3] |
| 2 | -H | -Phenyl | Hydrazone | MDA-MB-468 | 8.2 | [3] |
| 3 | -CH2CH2-Morpholine | -H | Sulfonohydrazide | MCF-7 | 13.2 | [3] |
| 4 | -CH2CH2-Morpholine | -H | Sulfonohydrazide | MDA-MB-468 | 8.2 | [3] |
Note: The table presents a selection of data from the literature to illustrate SAR trends. For a comprehensive understanding, please refer to the cited articles.
Signaling Pathway: Inhibition of Tubulin Polymerization
A key mechanism of action for many anticancer indole derivatives is the disruption of microtubule formation by inhibiting tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
II. Antimicrobial Activity: SAR Insights
Derivatives of indole-3-carbaldehyde have also been investigated for their antimicrobial properties. Modifications of the aldehyde group into Schiff bases or semicarbazones have been shown to be a fruitful strategy for enhancing antibacterial and antifungal activity.[4][5]
Data Presentation: Antimicrobial Activity of Indole-3-Carbaldehyde Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected indole-3-carbaldehyde derivatives against various microbial strains.
| Compound ID | C3-Modification | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 5 | Semicarbazone | Staphylococcus aureus | 100 | Candida albicans | >200 | [4] |
| 6 | Semicarbazone | Bacillus subtilis | 150 | Aspergillus niger | >200 | [4] |
| 7 | Quinazolinone | S. aureus (MRSA) | 0.98 | - | - | [5] |
Note: This table provides illustrative examples. Please consult the original publications for detailed data.
III. Experimental Protocols
General Synthesis of Indole-3-carbaldehyde Schiff Base Derivatives
A general synthetic route to Schiff base derivatives of indole-3-carbaldehyde involves the condensation of the aldehyde with a primary amine.
Protocol for Schiff Base Synthesis:
-
Dissolve indole-3-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol.[2]
-
Add the desired primary amine (1 equivalent) to the solution.[2]
-
Add a catalytic amount of glacial acetic acid.[2]
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography.[2]
-
Upon completion, cool the reaction mixture to allow for the precipitation of the product.[2]
-
Collect the solid product by filtration and purify by recrystallization.[2]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol for MTT Assay:
-
Seed cancer cells in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control, and incubate for a further 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[2]
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol for Broth Microdilution MIC Assay:
-
Prepare a serial two-fold dilution of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) growth controls.
-
Incubate the plates at an appropriate temperature for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
IV. Conclusion
The indole-3-carbaldehyde scaffold is a versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies have revealed that modifications at the N1, C2, and C3 positions of the indole ring significantly influence the biological activity of these derivatives. For anticancer activity, the introduction of specific substituents can enhance cytotoxicity, often through the inhibition of tubulin polymerization. In the context of antimicrobial activity, the conversion of the C3-aldehyde to Schiff bases or other related derivatives is a key strategy for improving potency. Although specific SAR data for 1,2-diphenyl-1H-indole-3-carbaldehyde derivatives is limited, the general principles outlined in this guide provide a solid foundation for the future design and synthesis of novel, potent analogues within this chemical class. Further research is warranted to explore the therapeutic potential of this specific scaffold and to delineate its precise structure-activity relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Anticancer Activity in 1,2-Diphenyl-1H-indole-3-carbaldehyde Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of 1,2-Diphenyl-1H-indole-3-carbaldehyde analogs and related diaryl-indole derivatives. The information presented is based on available preclinical data from various studies, offering insights into their potential as therapeutic agents. While direct and extensive research on a broad series of this compound analogs is limited, this guide synthesizes findings from structurally similar compounds to provide a valuable resource for researchers in the field of oncology drug discovery.
Comparative Analysis of Cytotoxicity
The anticancer potential of various indole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined in multiple studies. The following tables summarize the cytotoxic activities of selected diaryl-indole and indole-3-carbaldehyde derivatives, providing a comparative overview of their efficacy.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| PCNT13 (2,3-diarylindole) | A549 (Lung) | 1.5 | Doxorubicin | 0.8 |
| Indole-thiocyanoethyl derivative | MCF-7 (Breast) | 0.08 | Doxorubicin | 0.98 |
| Indole-thiocyanoethyl derivative | MDA-MB-231 (Breast) | 0.12 | Doxorubicin | 1.25 |
| Indole-thiocyanoethyl derivative | A549 (Lung) | 0.25 | Doxorubicin | 0.80 |
| Indole-thiocyanoethyl derivative | HCT116 (Colon) | 0.18 | Doxorubicin | 0.75 |
Table 1: Comparative IC50 values of a synthetic 2,3-diarylindole and indole-thiocyanoethyl derivatives against various cancer cell lines.
| Compound | MCF-7 (Breast) | MDA-MB-468 (Breast) | HEK-293 (Normal) |
| 5a | 82.03 µM | - | >100 µM |
| 5f | 13.2 µM | 8.2 µM | >100 µM |
Table 2: In vitro anticancer activity (IC50) of novel indole-based arylsulfonylhydrazides, derived from indole-3-carbaldehyde, against human breast cancer cell lines and a noncancerous cell line.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the anticancer activity of indole derivatives.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs (e.g., 6.25, 12.5, 25, 50, 100 µM) for 24 to 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis, a form of programmed cell death, induced by the test compounds.
-
Cell Treatment: Cells are treated with the desired concentrations of the indole analogs for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Mechanism of Action and Signaling Pathways
Studies on structurally related 2,3-diarylindoles suggest that these compounds can exert their anticancer effects by targeting the microtubule network, leading to cell cycle arrest and apoptosis.[2]
Microtubule Destabilization and G2/M Arrest
One proposed mechanism of action for diaryl-indole derivatives is the inhibition of tubulin polymerization. By binding to the colchicine binding site on β-tubulin, these compounds can disrupt microtubule dynamics, leading to a mitotic block and subsequent cell death.[2]
Figure 1: Proposed mechanism of G2/M cell cycle arrest induced by diaryl-indole analogs.
Induction of Apoptosis
The induction of apoptosis is a key mechanism for many anticancer agents. Indole derivatives have been shown to trigger apoptosis through the modulation of key regulatory proteins.
Figure 2: General intrinsic apoptosis pathway potentially activated by indole derivatives.
Experimental Workflow
A systematic approach is essential for the validation of the anticancer activity of novel compounds. The following workflow outlines the key stages from initial screening to mechanistic studies.
Figure 3: A streamlined workflow for the validation of anticancer activity.
References
A Comparative Guide to the Biological Activity of 1,2-Diphenyl-1H-indole-3-carbaldehyde and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 1,2-Diphenyl-1H-indole-3-carbaldehyde and its fundamental chemical precursors: indole, indole-3-carbaldehyde, benzaldehyde, and aniline. The objective is to offer a clear, data-driven comparison to inform research and development in medicinal chemistry.
Disclaimer: Extensive literature searches did not yield specific quantitative biological activity data (e.g., IC₅₀ or MIC values) for the title compound, this compound. The information presented for this compound is therefore based on the known activities of its structural motifs. This highlights a significant data gap and an opportunity for future research.
Comparative Biological Activity
The biological activity of a complex molecule can be significantly different from its precursors. The addition of phenyl groups at the 1 and 2 positions of the indole scaffold, as seen in this compound, can drastically alter properties such as lipophilicity, steric profile, and electronic distribution, which in turn influences receptor binding and overall bioactivity.
This compound: An Overview
While specific experimental data is not publicly available, the structural class to which this compound belongs—2-phenylindoles and N-arylindoles—is the subject of extensive research.[1] Derivatives of 2-phenylindole are recognized as a "privileged structure" in medicinal chemistry, known to bind with high affinity to multiple receptors.[1][2] This scaffold is associated with a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][3] The N-aryl group can further modulate this activity. Therefore, it is plausible that this compound could exhibit significant anticancer and antimicrobial activities, warranting future investigation.
Precursor Compounds: Quantitative Data
The following tables summarize the reported in vitro anticancer and antimicrobial activities of the precursor molecules. It is important to note that direct comparisons can be challenging as the experimental conditions (e.g., specific cell lines, bacterial strains, and assay durations) often vary between studies.
Table 1: Comparative Anticancer Activity (IC₅₀, µM)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Notes |
| Indole | H1299 (Lung) | > 100 | Non-cytotoxic at tested concentrations. |
| CCD-18Co (Normal) | > 100 | Non-cytotoxic to normal cells. | |
| Indole-3-carbaldehyde | MRC-5 (Normal Lung Fibroblast) | 0.52 ± 0.08 | Showed significant cytotoxicity to this normal cell line. |
| HepaRG (Liver Progenitor) | 53.0 ± 12.1 | Moderate cytotoxicity. | |
| HepG2 (Hepatocellular Carcinoma) | > 100 | No significant cytotoxicity. | |
| Caco-2 (Colorectal Carcinoma) | > 100 | No significant cytotoxicity. | |
| Benzaldehyde | MDA-MB-231 (Breast) | 35.40 ± 4.2 | Highest toxicity observed among tested breast cancer cell lines in the study. |
| DU-145 (Prostate) | 59.90 ± 3.9 | ||
| Aniline Derivative (Pegaharoline A) | A549 (Non-Small Cell Lung) | 2.39 ± 0.27 | A novel aniline derivative, showing potent activity. |
| PC9 (Non-Small Cell Lung) | 3.60 ± 0.41 |
Note: Data for aniline itself is sparse and often focuses on its derivatives. The data presented is for a potent, naturally occurring aniline derivative to provide context.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | Microorganism | MIC (µg/mL) | Notes |
| Indole | S. aureus | 1000 | Weak activity. |
| Indole-3-carbaldehyde Derivatives | S. aureus | 6.25 - 100 | Activity varies significantly with substitution. Data for the unsubstituted parent compound is inconsistent. |
| MRSA | 6.25 - 100 | ||
| E. coli | 50 - >100 | ||
| Benzaldehyde | Various Bacteria | 636 - 1060 (6-10 mM) | Broad but relatively weak activity. |
| S. aureus | ≥ 1024 | No relevant activity against this strain. | |
| Aniline | Uropathogenic E. coli | > 800 | Very weak activity. |
Experimental Protocols
The quantitative data presented above is typically generated using standardized in vitro assays. The following are detailed methodologies for two of the most common experiments cited.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The test compound is dissolved (typically in DMSO) and serially diluted in cell culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the test compound. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its cytotoxic effect.
-
MTT Addition: A sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well (typically 10-20 µL per 100 µL of medium). The plate is then incubated for an additional 2-4 hours, protected from light.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent (e.g., 100-150 µL of DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the purple formazan crystals. The plate may be placed on an orbital shaker for a few minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.
Procedure:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared in a suitable solvent. Serial two-fold dilutions are then made in a sterile liquid growth medium (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well microtiter plate.
-
Preparation of Inoculum: The test microorganism is grown on an agar plate for 18-24 hours. Several colonies are used to create a suspension in broth, which is then adjusted to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum, no drug) and a negative control well (broth only) are included.
-
Incubation: The plate is sealed or covered and incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria).
-
Determination of MIC: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth. The result can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).
Mandatory Visualization
The following diagrams illustrate the synthetic relationship between the precursors and the final product, and the general workflow for evaluating biological activity.
References
- 1. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 1,2-Diphenyl-1H-indole-3-carbaldehyde and Its Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of novel compounds is paramount. This guide provides a comparative analysis of the spectroscopic properties of 1,2-Diphenyl-1H-indole-3-carbaldehyde and its structurally related derivatives, offering valuable insights for their identification, characterization, and application in medicinal chemistry.
This comparison focuses on the key spectroscopic techniques used in the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. By examining the spectral data of the parent 1H-indole-3-carbaldehyde, the N-phenyl and C2-phenyl substituted analogs, and the target molecule, this compound, we can discern the electronic and structural effects of phenyl substitution on the indole scaffold.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for this compound and its derivatives. This data has been compiled from various sources and provides a basis for comparative analysis.
| Compound | 1H-Indole-3-carbaldehyde | 1-Phenyl-1H-indole-3-carbaldehyde | 2-Phenyl-1H-indole-3-carbaldehyde | This compound |
| UV-Vis (λmax, nm) | ~296[1] | Not available | Not available | Not available |
| IR (ν, cm⁻¹) | 3380 (N-H), 1638 (C=O)[2] | Not available | Not available | Not available |
| ¹H NMR (δ, ppm) | 10.08 (s, 1H, CHO), 8.79 (s, 1H, H-2), 8.40-8.27 (m, 1H, Ar-H), 7.86 (d, 1H, Ar-H), 7.49-7.29 (m, 2H, Ar-H)[3] | 10.14 (s, 1H, CHO), 8.44 (d, 1H, Ar-H), 7.94 (s, 1H, H-2), 7.65-7.51 (m, 6H, Ar-H), 7.39 (pd, 2H, Ar-H)[3] | 9.95 (s, 1H, CHO), 8.30-8.09 (m, 2H, Ar-H), 7.56-7.20 (m, 8H, Ar-H), 12.14 (br s, 1H, NH) | Not available |
| ¹³C NMR (δ, ppm) | 185.34 (CHO), 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70[3] | 184.99 (CHO), 138.22, 137.51, 130.02, 128.32, 125.59, 124.87, 124.64, 123.49, 122.27, 119.73, 111.12[3] | 185.34 (CHO), 138.85, 137.43, 124.49, 123.84, 122.50, 121.20, 118.54, 112.80 | Not available |
Experimental Protocols
Synthesis of Indole-3-carbaldehyde Derivatives via the Vilsmeier-Haack Reaction
A common and effective method for the formylation of indoles is the Vilsmeier-Haack reaction.[4] The following is a general protocol that can be adapted for the synthesis of this compound and its derivatives.
Materials:
-
1,2-Diphenylindole (or appropriate indole derivative)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool DMF to 0°C.
-
Slowly add phosphorus oxychloride (1.1 equivalents) to the cooled DMF with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve the indole derivative (1 equivalent) in dichloromethane.
-
Add the solution of the indole derivative dropwise to the Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a beaker of ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure indole-3-carbaldehyde derivative.
Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
IR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer. Solid samples can be analyzed as KBr pellets, and liquid samples as thin films between NaCl plates.
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a quartz cuvette. Samples are typically dissolved in a suitable solvent like ethanol or methanol.
Conceptual Visualization
The following diagrams illustrate the general synthetic workflow for indole-3-carbaldehyde derivatives and a conceptual signaling pathway highlighting their potential as anticancer agents.
Caption: Synthetic workflow for indole-3-carbaldehydes.
Caption: Potential anticancer mechanisms of indole derivatives.
References
A Comparative Guide to the In Vitro Anticancer Activity of 2-Phenylindole-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indole derivatives are a significant class of heterocyclic compounds that have been extensively investigated for their therapeutic properties, including anticancer activity. The 2-phenylindole-3-carbaldehyde scaffold, in particular, has been identified as a promising pharmacophore. Derivatives of this scaffold have demonstrated potent cytotoxic and antimitotic activities against human cancer cell lines, particularly breast cancer. Their mechanism of action is often linked to the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This guide presents a compilation of available data, compares the activity of these derivatives, and provides detailed experimental protocols to aid in further research and drug development efforts.
Comparative Efficacy of 2-Phenylindole-3-carbaldehyde Derivatives
The anticancer activity of 2-phenylindole-3-carbaldehyde derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The following table summarizes the IC50 values for representative 2-phenylindole-3-carbaldehyde derivatives against breast cancer cell lines.
| Compound ID | Substitution | Cancer Cell Line | Assay Type | IC50 (nM) | Reference |
| Derivative 1 | 5-alkylindole with 4-methoxy on 2-phenyl ring | MDA-MB-231 | Not Specified | 5-20 | [1] |
| Derivative 2 | 5-alkylindole with 4-methoxy on 2-phenyl ring | MCF-7 | Not Specified | 5-20 | [1] |
Note: Specific structures for "Derivative 1" and "Derivative 2" were not detailed in the source material beyond the description provided.
Alternative Indole-Based Anticancer Compounds
For a broader perspective, the following table includes data for other classes of indole derivatives that have shown significant anticancer activity. This allows for a comparison of the potential of 2-phenylindole-3-carbaldehydes against other promising indole-based scaffolds.
| Compound Class | Specific Compound Example | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Indole-Aryl-Amides | Compound 2 | MCF-7 | Not Specified | 0.81 | [2] |
| PC-3 | Not Specified | 2.13 | [2] | ||
| Indole/1,2,4-Triazole Hybrids | Compound 7i | Various | Tubulin Polymerization Inhibition | 3.03 | |
| Indole-based 1,3,4-Oxadiazoles | Compound 2e | HCT-116 | MTT Assay | 6.43 | [3] |
| A549 | MTT Assay | 9.62 | [3] | ||
| A375 | MTT Assay | 8.07 | [3] |
Experimental Methodologies
Detailed and reproducible experimental protocols are crucial for the validation and extension of research findings. Below are standardized protocols for common in vitro cytotoxicity assays used to evaluate the anticancer activity of compounds like 2-phenylindole-3-carbaldehydes.
Cell Culture
Human cancer cell lines (e.g., MDA-MB-231, MCF-7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Sulforhodamine B (SRB) Assay
The SRB assay is a protein-staining assay used to determine cell density.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm.
Visualizing Experimental and Biological Processes
Diagrams are provided below to illustrate a typical experimental workflow for in vitro cytotoxicity testing and a simplified representation of a signaling pathway potentially affected by these compounds.
References
- 1. Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in silico, in vitro and in vivo investigation of indole-3-carboxaldehyde identified from the seawater bacterium Marinomonas sp. as an anti-biofilm agent against Vibrio cholerae O1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the antioxidant potential of various indole-3-carboxaldehyde analogues
For Researchers, Scientists, and Drug Development Professionals
Indole-3-carboxaldehyde and its analogues have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. Among these, their potential as antioxidants has garnered considerable attention due to the critical role of oxidative stress in the pathogenesis of numerous diseases. This guide presents a comparative study of the antioxidant potential of various indole-3-carboxaldehyde analogues, supported by experimental data from in vitro assays.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a series of novel indole-3-carboxaldehyde analogues was evaluated using two well-established in vitro models: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the inhibition of microsomal lipid peroxidation (LPO) assay. The results, expressed as IC50 values (the concentration required to inhibit 50% of the activity), are summarized below. A lower IC50 value is indicative of a higher antioxidant potency. Butylated hydroxyanisole (BHA), a known antioxidant, was used as the standard for comparison.
| Compound ID | DPPH Radical Scavenging IC50 (µM/mL) | Lipid Peroxidation Inhibition IC50 (µM/mL) |
| 4 | 159 ± 0.4 | 75 ± 0.4 |
| 5a | 18 ± 0.1 | 24 ± 0.3 |
| 5b | 21 ± 0.2 | 29 ± 0.8 |
| 5c | 109 ± 0.5 | 118 ± 0.1 |
| 5e | - | - |
| 5f | 8 ± 0.9[1] | 7 ± 0.1[1] |
| 5g | - | - |
| BHA | - | - |
*Data for compounds 5e, 5g, and BHA were mentioned in the source but specific IC50 values were not provided in the accessible text. Compound 5f, bearing a methoxy group, demonstrated superior antioxidant activity compared to the other analogues and the standard, BHA.[2] The coupling of aryl amines to the indole-3-carboxaldehyde structure appears to be a crucial feature for significant antioxidant activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparative guide.
1. DPPH Free Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Principle: In the presence of an antioxidant, the purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[1]
-
Procedure:
-
Stock solutions of the test compounds and the standard (BHA) are prepared in distilled ethanol.
-
Serial dilutions are made to obtain a range of concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM, and 500 µM).
-
1 mL of each concentration of the compound solution is mixed with a solution of DPPH in ethanol.[1]
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[1]
-
The absorbance of the remaining DPPH is measured spectrophotometrically at 517 nm.[1]
-
The percentage of scavenging activity is calculated, and the IC50 value is determined by plotting the scavenging activity against the compound concentration.[1]
-
2. Inhibition of Microsomal Lipid Peroxidation (LPO) Assay
This assay assesses the ability of a compound to inhibit the peroxidation of lipids in liver microsomes, a process often initiated by free radicals.
-
Principle: Malondialdehyde (MDA), a major breakdown product of lipid peroxidation, is used as a marker of oxidative stress. The assay measures the amount of MDA formed.
-
Procedure:
-
Rat liver microsomes are prepared as the lipid source.
-
The reaction mixture contains the test compound at various concentrations, the microsomal suspension, and an initiator of lipid peroxidation (e.g., a mixture of ferrous sulfate, ascorbic acid, and KH2PO4).
-
The mixture is incubated, and the reaction is stopped by adding a solution of trichloroacetic acid (TCA) and thiobarbituric acid (TBA).
-
The mixture is heated to allow the reaction between MDA and TBA to form a colored complex.
-
The absorbance of the colored complex is measured spectrophotometrically at a specific wavelength.
-
The percentage of inhibition of lipid peroxidation is calculated, and the IC50 value is determined.
-
Visualizations
Experimental Workflow for Antioxidant Assays
Caption: Workflow for in vitro antioxidant activity screening.
Antioxidant Mechanism of Indole Derivatives
Caption: Free radical scavenging by indole analogues.
References
Confirming the Structure of Synthesized 1,2-Diphenyl-1H-indole-3-carbaldehyde using 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the structural confirmation of the synthesized compound, 1,2-Diphenyl-1H-indole-3-carbaldehyde. The superior resolving power and correlational analysis of 2D NMR make it an indispensable tool for the unambiguous elucidation of complex organic molecules, a critical step in drug discovery and development.
Introduction to Structural Elucidation
The precise determination of a molecule's three-dimensional structure is paramount in chemical and pharmaceutical research. An incorrect structural assignment can lead to flawed interpretations of biological activity, wasted resources, and potential safety concerns. While several analytical methods can provide structural information, 2D NMR spectroscopy stands out for its ability to map the intricate network of covalent bonds within a molecule, providing definitive evidence of its constitution.
Comparison of Analytical Techniques
While techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy offer valuable clues about a molecule's composition and functional groups, they often lack the detailed connectivity information required for absolute structural confirmation.
| Technique | Information Provided | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Does not provide direct information on atom connectivity. Isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H). | Provides limited information about the overall molecular framework. |
| 1D NMR (¹H and ¹³C) | Information about the chemical environment of individual protons and carbons. | Spectra can be complex and overlapping for larger molecules, making unambiguous assignments challenging. |
| 2D NMR (COSY, HSQC, HMBC) | Detailed information on proton-proton (COSY), proton-carbon one-bond (HSQC), and proton-carbon long-range (HMBC) correlations. | Requires more sophisticated instrumentation and expertise for data interpretation compared to other methods. |
The Power of 2D NMR for this compound
For a molecule with multiple aromatic rings and substituents like this compound, 1D NMR spectra can be crowded and difficult to interpret definitively. 2D NMR techniques overcome these limitations by spreading the information into a second dimension, revealing correlations between different nuclei.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for mapping out the spin systems within the indole core and the two phenyl rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds. This is the key experiment for piecing together the entire molecular puzzle, connecting the phenyl rings to the indole core and identifying the position of the carbaldehyde group.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Vilsmeier-Haack reaction. In a typical procedure, 1,2-diphenylindole is reacted with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction mixture is then heated, followed by aqueous workup to yield the desired aldehyde. Purification is typically achieved through recrystallization or column chromatography.
NMR Sample Preparation and Acquisition
A 5-10 mg sample of the purified this compound is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
All NMR spectra (¹H, ¹³C, COSY, HSQC, and HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs available in the spectrometer's software are used for each experiment.
Predicted NMR Data and 2D Correlations
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the key 2D NMR correlations for this compound. These predictions are based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CHO | ~9.9 | ~185.0 |
| C2-Ph (ortho) | ~7.3-7.4 | ~128.0 |
| C2-Ph (meta) | ~7.4-7.5 | ~129.5 |
| C2-Ph (para) | ~7.3-7.4 | ~128.5 |
| N1-Ph (ortho) | ~7.2-7.3 | ~127.0 |
| N1-Ph (meta) | ~7.5-7.6 | ~130.0 |
| N1-Ph (para) | ~7.4-7.5 | ~129.0 |
| H-4 | ~8.2 | ~124.0 |
| H-5 | ~7.3 | ~123.5 |
| H-6 | ~7.4 | ~121.0 |
| H-7 | ~7.6 | ~111.0 |
| C2 | - | ~140.0 |
| C3 | - | ~118.0 |
| C3a | - | ~137.0 |
| C7a | - | ~126.0 |
Table 2: Key Predicted 2D NMR Correlations
| Experiment | Key Correlations |
| COSY | H-4 with H-5; H-5 with H-6; H-6 with H-7. Correlations within the C2-phenyl and N1-phenyl rings. |
| HSQC | Each proton signal will correlate with its directly attached carbon signal as listed in Table 1. |
| HMBC | CHO proton with C3 and C3a. H-4 with C3, C5, and C7a. H-7 with C5 and C7a. Protons of the C2-phenyl ring with C2. Protons of the N1-phenyl ring with C7a. |
Visualizing the Workflow and Structural Confirmation
The following diagrams illustrate the logical workflow for confirming the structure of this compound using 2D NMR and the key HMBC correlations that establish the connectivity of the molecular fragments.
Caption: Workflow for structural confirmation using 2D NMR.
Cross-validation of experimental results for 1,2-Diphenyl-1H-indole-3-carbaldehyde synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental methodologies for the synthesis of 1,2-Diphenyl-1H-indole-3-carbaldehyde, a valuable intermediate in medicinal chemistry and materials science. We will explore the classic Vilsmeier-Haack reaction and touch upon modern, emerging alternatives, offering a cross-validation of experimental results to aid in methodological selection.
Introduction
This compound is a key building block for the synthesis of a variety of complex organic molecules. Its indole core, substituted with phenyl groups at the 1 and 2 positions and a formyl group at the 3 position, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. The efficient and selective synthesis of this compound is therefore of significant interest to the scientific community. This guide will focus on the prevalent Vilsmeier-Haack formylation and allude to contemporary synthetic strategies.
Synthetic Methodologies: A Comparative Overview
The synthesis of this compound is typically achieved through a two-step process: the synthesis of the 1,2-diphenyl-1H-indole precursor followed by its formylation.
Part 1: Synthesis of the Precursor: 1,2-Diphenyl-1H-indole
A common and effective method for the synthesis of 1,2-diphenyl-1H-indole is the copper-catalyzed N-phenylation of 2-phenyl-1H-indole.
Experimental Protocol: Copper-Catalyzed N-Phenylation
A mixture of 2-phenyl-1H-indole, a copper catalyst (such as copper(I) iodide), a suitable base (e.g., potassium carbonate), and a solvent (like dimethylformamide - DMF) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield pure 1,2-diphenyl-1H-indole.
Part 2: Formylation of 1,2-Diphenyl-1H-indole
The introduction of the formyl group at the C-3 position of the indole ring is a critical step. The Vilsmeier-Haack reaction stands as the most established and widely employed method for this transformation.
Method 1: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1] This electrophilic reagent then attacks the electron-rich C-3 position of the indole ring.
Experimental Protocol: Vilsmeier-Haack Formylation
To a cooled solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise while maintaining a low temperature. This mixture is stirred to form the Vilsmeier reagent. A solution of 1,2-diphenyl-1H-indole in DMF is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is stirred, and the temperature is gradually raised. The progress of the reaction is monitored by TLC. After completion, the reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide solution). The precipitated product, this compound, is then collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Method 2: Emerging Alternative - Photocatalytic Formylation
Recent advancements in organic synthesis have led to the development of milder and more sustainable methods. Visible-light photoredox catalysis has emerged as a powerful tool for various organic transformations, including the formylation of indoles.[2][3][4][5][6] These methods often utilize an organic dye as a photocatalyst, a benign light source (like blue or red LEDs), and a readily available carbon source.
Conceptual Experimental Workflow: Photocatalytic Formylation
A solution of 1,2-diphenyl-1H-indole, a photocatalyst (e.g., Eosin Y or Rose Bengal), and a formylating agent source (such as 2,2-dimethoxy-N,N-dimethylethanamine or tetramethylethylenediamine) in a suitable solvent (like acetonitrile) is irradiated with visible light under an air atmosphere.[2][3][5][6] The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the desired product.
Data Presentation: A Comparative Table
| Parameter | Vilsmeier-Haack Reaction | Photocatalytic Formylation (Conceptual) |
| Reagents | POCl₃, DMF | Photocatalyst (e.g., Eosin Y), Formyl Source (e.g., TMEDA), Air |
| Reaction Conditions | 0 °C to elevated temperatures | Room temperature, Visible light irradiation |
| Reaction Time | Typically a few hours | Can vary, often several hours |
| Yield | Generally good to excellent | Reported to be good for various indoles |
| Purity | High after purification | High after purification |
| Advantages | Well-established, reliable, high-yielding | Milder conditions, avoids harsh reagents, sustainable |
| Disadvantages | Use of corrosive and hazardous reagents | May require specific equipment (photoreactor), longer reaction times |
Experimental Workflows and Signaling Pathways
To visualize the logical flow of the synthetic processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Logical workflow for the Vilsmeier-Haack synthesis.
Caption: Conceptual workflow for photocatalytic formylation.
Conclusion
The Vilsmeier-Haack reaction remains a robust and reliable method for the synthesis of this compound, consistently providing good yields. However, the use of harsh reagents necessitates careful handling and workup procedures. Emerging photocatalytic methods present a promising, milder, and more sustainable alternative, though their application to this specific substrate requires further investigation and optimization. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and tolerance for particular reagents and conditions. This guide serves as a foundational resource for making an informed decision in the synthesis of this important chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. Red-light mediated formylation of indoles using a helical carbenium ion as a photoredox catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Red-light mediated formylation of indoles using a helical carbenium ion as a photoredox catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of 1,2-Diphenyl-1H-indole-3-carbaldehyde: A Procedural Guide
For laboratory professionals engaged in research and development, the meticulous management of chemical reagents is a cornerstone of operational safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,2-Diphenyl-1H-indole-3-carbaldehyde, ensuring the safety of personnel and adherence to regulatory standards. While a specific Safety Data Sheet (SDS) for this exact compound was not identified, the following procedures are based on best practices for structurally similar indole derivatives and general laboratory safety principles.
Immediate Safety and Hazard Information
Hazard Data Summary for Structurally Related Compounds
The following table summarizes hazard information for a related compound, Indole-3-carboxaldehyde, which can serve as a conservative reference for handling this compound.
| Hazard Classification | GHS Hazard Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation |
Data is analogous to Indole-3-carboxaldehyde and should be used as a precautionary reference.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical in the regular trash or down the drain.[1][2]
-
Designate as Hazardous Waste : All waste containing this compound, including the pure compound, contaminated labware (e.g., weigh boats, pipette tips), and personal protective equipment, must be treated as hazardous waste from the point of generation.[2]
-
Waste Collection and Containerization :
-
Designated Container : Use a dedicated, chemically compatible, and clearly labeled waste container. The container should be in good condition and have a secure, tight-fitting lid.
-
Labeling : Immediately affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The CAS Number: 29329-99-5.[3]
-
The hazards associated with the waste (e.g., "Irritant").
-
The date of accumulation.
-
The name and contact information of the responsible researcher or laboratory.
-
-
-
Segregation of Incompatible Materials : Store the hazardous waste container in a designated satellite accumulation area. It is crucial to segregate it from incompatible materials, such as strong oxidizing agents and strong reducing agents, to prevent hazardous reactions.[4]
-
Storage of Hazardous Waste :
-
Keep Containers Closed : Waste containers must remain securely closed at all times, except when actively adding waste.[2]
-
Secondary Containment : To mitigate the risk of spills, store the waste container within a secondary containment unit, such as a chemically resistant tray or bin.
-
-
Request for Waste Pickup : Once the waste container is full or has reached the allowable accumulation time limit set by your institution's Environmental Health and Safety (EHS) department, submit a request for waste pickup. Follow your institution's specific procedures for scheduling and documentation.
-
Disposal of Empty Containers : Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your institution's EHS guidelines.[2]
-
Spill Response :
-
In the event of a small spill, and if you are trained to do so, contain the spill using an appropriate absorbent material.
-
Wearing full PPE, carefully sweep up the solid material, minimizing dust generation, and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
For large spills, evacuate the area and immediately contact your institution's EHS office.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1,2-Diphenyl-1H-indole-3-carbaldehyde
Essential Safety and Handling Guide for 1,2-Diphenyl-1H-indole-3-carbaldehyde
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety data for structurally similar compounds, such as Indole-3-carboxaldehyde and 1-Phenyl-1H-indole-3-carbaldehyde, and general best practices for handling laboratory chemicals. It is imperative to handle this compound with care and to perform a risk assessment prior to use.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Immediate Safety and Hazard Information
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Eye Irritation: May cause serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]
-
Harmful if Swallowed: May be harmful if ingested.[2]
All operations involving the solid material should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solid | Chemical safety goggles or a face shield worn over safety glasses.[4] | Chemical-resistant gloves (e.g., nitrile).[4] | A lab coat, fully buttoned.[4] | Use in a chemical fume hood. If not feasible, a NIOSH-approved respirator is required.[4] |
| Preparing Solutions | Chemical safety goggles or a face shield worn over safety glasses.[4] | Chemical-resistant gloves (e.g., nitrile).[4] | A lab coat, fully buttoned.[4] | Work in a chemical fume hood. |
| Running Reactions | Chemical safety goggles. | Chemical-resistant gloves (e.g., nitrile).[4] | A lab coat, fully buttoned.[4] | Conduct reactions in a well-ventilated chemical fume hood. |
| Handling Waste | Chemical safety goggles. | Chemical-resistant gloves (e.g., nitrile).[4] | A lab coat, fully buttoned.[4] | Handle in a well-ventilated area, preferably a chemical fume hood. |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Confirm that the chemical fume hood is functioning correctly.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within a chemical fume hood to prevent inhalation of dust.
-
Use a spatula for transfers and avoid creating dust.
-
Close the container tightly after use.[5]
-
-
Dissolving:
-
When preparing solutions, add the solid to the solvent slowly while stirring in a fume hood.
-
-
Reaction:
-
Set up the reaction apparatus within a chemical fume hood.
-
Ensure all joints are properly sealed to prevent the release of vapors.
-
-
Cleanup:
-
Wipe down the work area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
-
Step-by-Step Disposal Protocol
This compound must be disposed of as hazardous waste. Do not discard it in the regular trash or pour it down the drain.[3]
-
Waste Identification:
-
All materials contaminated with this compound, including the compound itself, any solutions, and contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.[3]
-
-
Waste Segregation and Collection:
-
Collect solid waste in a clearly labeled, sealable container designated for hazardous solid waste.
-
Collect liquid waste in a separate, clearly labeled, and sealable container for hazardous liquid waste.
-
-
Container Management:
-
Disposal of Empty Containers:
-
Empty containers that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[3]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[3] After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plasticware.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
